molecular formula C10H11BrO2 B028180 2-[4-(Bromomethyl)phenyl]propanoic acid CAS No. 111128-12-2

2-[4-(Bromomethyl)phenyl]propanoic acid

Katalognummer: B028180
CAS-Nummer: 111128-12-2
Molekulargewicht: 243.1 g/mol
InChI-Schlüssel: QQXBRVQJMKBAOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(Bromomethyl)phenyl]propionic acid is a propionic acid derivative. Its enthalpy of vaporization at boiling point (421.15K) is 36.363kjoule/mol and density at 25°C is 1.4212g/ml.>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[4-(bromomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXBRVQJMKBAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370064
Record name 2-[4-(Bromomethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111128-12-2
Record name 2-[4-(Bromomethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(Bromomethyl)phenyl]propionic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-[4-(bromomethyl)phenyl]propanoic acid: Synthesis, Properties, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini AI

Abstract

This technical guide provides a comprehensive overview of 2-[4-(bromomethyl)phenyl]propanoic acid, a key chemical intermediate in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID), Loxoprofen. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the physicochemical properties, synthesis methodologies, and safety and handling protocols for this compound. Furthermore, it elucidates the mechanism of action of Loxoprofen and its interaction with the cyclooxygenase (COX) pathway, thereby contextualizing the significance of its precursor, this compound. This guide incorporates detailed experimental protocols, quantitative data presented in tabular format, and visual diagrams of pertinent biological pathways and chemical synthesis workflows to facilitate a thorough understanding.

Introduction

This compound, also known by synonyms such as 4-(Bromomethyl)hydratropic acid and Loxoprofen Intermediate, is a propionic acid derivative of significant interest in the pharmaceutical industry.[1][2] Its primary application lies in its role as a crucial building block for the synthesis of Loxoprofen sodium, a potent NSAID used for its analgesic, anti-inflammatory, and antipyretic properties.[2][3] Loxoprofen is part of the propionic acid derivatives group of NSAIDs, which also includes well-known drugs like ibuprofen and naproxen.[4] This guide aims to provide a detailed technical resource on this compound, covering its fundamental chemistry, synthesis, and its pivotal role in the production of Loxoprofen.

Physicochemical Properties and Safety Data

The fundamental chemical and physical properties of this compound are summarized in the tables below. This data has been aggregated from various chemical suppliers and databases.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 111128-12-2[4][5][6]
IUPAC Name This compound[6]
Molecular Formula C₁₀H₁₁BrO₂[4][6]
Molecular Weight 243.10 g/mol [4][6]
Synonyms BMPPA, 2-[4-(Bromomethyl)phenyl]propionic acid, Loxoprofen Intermediate, 4-(Bromomethyl)hydratropic acid, p-Bromomethylphenylpropionic Acid[1][3][7][8]
Table 2: Physical and Chemical Properties
PropertyValue
Physical State Beige-cream crystalline powder[3][9]
Melting Point 126-130 °C[3]
Boiling Point 148 °C (rough estimate)[3]
Density 1.4557 g/cm³ (rough estimate)[3]
pKa 4.29 ± 0.10 (Predicted)[3]
Solubility Slightly soluble in chloroform and methanol[3]
Table 3: Safety and Hazard Information
Hazard InformationDetails
GHS Classification Skin Corrosion/Irritation (Category 1B)[6]
GHS Pictogram
Signal Word Danger[6]
Hazard Statements H314: Causes severe skin burns and eye damage[6]
Precautionary Statements P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501[6]
Transport Information Classified as a Dangerous Good for transport[4]

Role in the Synthesis of Loxoprofen

This compound is a pivotal intermediate in the industrial synthesis of Loxoprofen sodium.[2] The synthesis of Loxoprofen involves the alkylation of a cyclopentanone derivative with this compound or its ester, followed by hydrolysis and salt formation.

Below is a generalized workflow for the synthesis of Loxoprofen sodium starting from this compound.

G cluster_synthesis Synthesis of Loxoprofen Sodium A This compound B Esterification (e.g., with Methanol) [Optional, some routes use the acid directly] A->B C Methyl 2-[4-(bromomethyl)phenyl]propionate B->C E Alkylation Reaction (Base, e.g., K₂CO₃ in Toluene) C->E D 2-Ethoxycarbonylcyclopentanone D->E F Methyl 2-[4-(1-ethoxycarbonyl-2-oxocyclopentan-1-ylmethyl)phenyl]propanoate E->F G Hydrolysis and Decarboxylation (e.g., in Hydrobromic Acid) F->G H Loxoprofen {2-[4-(2-oxocyclopentan-1-ylmethyl)phenyl]propionic acid} G->H I Salt Formation (with Sodium Hydroxide) H->I J Loxoprofen Sodium I->J G cluster_pathway Cyclooxygenase (COX) Pathway AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection Stomach Mucus Production, Platelet Aggregation Prostaglandins->GI_Protection Loxo Active Metabolite of Loxoprofen Loxo->COX1 Loxo->COX2

References

An In-depth Technical Guide to 2-[4-(bromomethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-[4-(bromomethyl)phenyl]propanoic acid, also known by synonyms such as 4-(Bromomethyl)hydratropic acid and BMPPA, is a propionic acid derivative.[1] It serves a critical role in pharmaceutical synthesis as a key intermediate, most notably in the production of Loxoprofen, a potent nonsteroidal anti-inflammatory drug (NSAID).[1][2][3] Its bifunctional nature, containing both a carboxylic acid group and a reactive benzylic bromide, makes it a versatile building block for creating complex molecular architectures in drug discovery and development.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for designing synthetic routes, developing analytical methods, and ensuring safe handling and storage.

PropertyValueSource(s)
CAS Number 111128-12-2[4]
Molecular Formula C₁₀H₁₁BrO₂[1][4]
Molecular Weight 243.10 g/mol [4]
Appearance White to beige-cream crystalline powder[1][5]
Melting Point 123 - 130 °C[1][5]
Boiling Point 148°C (Rough Estimate)[1]
Density ~1.42 - 1.46 g/mL (Estimate)[1]
pKa 4.29 ± 0.10 (Predicted)[1]
Solubility Slightly soluble in Chloroform and Methanol[1]

Reactivity and Role in Synthesis

The chemical utility of this compound is dominated by its two primary functional groups:

  • Carboxylic Acid: This group can undergo standard reactions such as esterification, amide bond formation, and reduction.

  • Benzylic Bromide: The C-Br bond at the benzylic position is highly reactive towards nucleophiles, making it an excellent electrophilic site for introducing the phenylpropanoic acid moiety into larger molecules. This reactivity is central to its use in synthesizing Loxoprofen and other complex derivatives.[6]

Its primary application is as a crucial intermediate in the synthesis of Loxoprofen, an NSAID that works by inhibiting cyclooxygenase (COX) enzymes involved in inflammation.[1][2] The synthesis leverages the reactive bromomethyl group to connect with other molecular fragments.[6]

logical_relationship cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Products start_mol 2-(p-tolyl)propanoic acid or other precursors intermediate 2-[4-(bromomethyl)phenyl]- propanoic acid start_mol->intermediate Bromination final_drug Loxoprofen intermediate->final_drug Nucleophilic Substitution derivatives Other Profen Derivatives & Research Compounds intermediate->derivatives Derivatization

Caption: Logical role of the title compound as a key intermediate.

Experimental Protocols & Synthesis

While detailed, step-by-step industrial protocols are proprietary, the scientific literature outlines several general methodologies for the synthesis of this compound. One common conceptual approach involves the bromination of a precursor molecule.

Conceptual Synthesis Scheme: A prevalent method involves the radical bromination of the methyl group of 2-(4-methylphenyl)propanoic acid using a brominating agent like N-Bromosuccinimide (NBS) with a radical initiator.

General Experimental Workflow:

  • Reaction Setup: The starting material, 2-(4-methylphenyl)propanoic acid, is dissolved in a suitable inert solvent (e.g., carbon tetrachloride).

  • Initiation: A brominating agent (e.g., NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) are added.

  • Reaction: The mixture is heated to reflux to initiate the radical chain reaction, leading to the selective bromination of the benzylic methyl group.

  • Work-up: After the reaction is complete (monitored by techniques like TLC or GC), the mixture is cooled. The succinimide byproduct is typically filtered off.

  • Purification: The filtrate is washed, dried, and the solvent is evaporated. The crude product is then purified, often by recrystallization, to yield the final white to beige crystalline solid.[7]

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Work-up & Purification Stage A Dissolve 2-(p-tolyl)propanoic acid in inert solvent B Add Brominating Agent (e.g., NBS) & Radical Initiator A->B C Heat to Reflux (Initiate Reaction) B->C D Cool Reaction Mixture C->D Reaction Complete E Filter to Remove Byproducts (e.g., Succinimide) D->E F Wash, Dry, & Evaporate Solvent E->F G Recrystallize Crude Product F->G H Obtain Pure Crystalline Product G->H

Caption: A generalized workflow for the synthesis of the title compound.

Spectroscopic Data

Although a complete, analyzed spectrum is dependent on the specific sample and instrumentation, typical spectroscopic features can be predicted based on the molecule's structure.

  • ¹H NMR: Expected signals would include a characteristic singlet for the benzylic CH₂Br protons (~4.5 ppm), a quartet for the methine CH proton (~3.7 ppm), a doublet for the methyl CH₃ protons (~1.5 ppm), and multiplets in the aromatic region (7.2-7.4 ppm).

  • ¹³C NMR: Key signals would include the carboxylic acid carbon (~180 ppm), aromatic carbons (125-145 ppm), the benzylic carbon attached to bromine (~33 ppm), the methine carbon (~45 ppm), and the methyl carbon (~18 ppm).

  • IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), and the C-Br stretch (~550-650 cm⁻¹).

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • Hazard Classification: It is categorized as causing severe skin burns and eye damage (Skin Corrosion, Sub-category 1B).[4][8][9]

  • GHS Hazard Statements: H314.[1][8][9]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5][8] Avoid breathing dust.[5][9]

    • Storage: Store in a cool, dry, dark place in a tightly sealed container.[1][5] Keep away from strong oxidizing agents.[5]

    • First Aid: In case of contact with skin or eyes, rinse immediately and copiously with water and seek medical attention.[8][9] If inhaled, move to fresh air.[5][8] If swallowed, rinse mouth but do not induce vomiting.[8][9]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of this compound, underscoring its significance as a key intermediate for professionals in pharmaceutical research and development.

References

An In-depth Technical Guide to the Physical Properties of 2-[4-(bromomethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(bromomethyl)phenyl]propanoic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its physical properties is essential for its effective handling, characterization, and application in drug development and manufacturing processes. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, along with detailed experimental protocols for their determination.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the table below. These values have been compiled from various sources and represent typical data for this compound.

PropertyValue
CAS Number 111128-12-2
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Appearance Off-white to cream-colored crystalline powder[1]
Melting Point 126-130 °C (literature value)
Boiling Point Not available (decomposes)
Solubility Soluble in methanol and chloroform.
pKa ~4-5 (estimated for carboxylic acid)

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity, with impurities typically causing a depression and broadening of the melting range.

Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range over which the substance melts is observed and recorded.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[2]

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.[2]

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[2]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[2]

Workflow for Melting Point Determination

G cluster_0 Sample Preparation cluster_1 Measurement Grind Sample Grind Sample Load Capillary Load Capillary Grind Sample->Load Capillary Place in Apparatus Place in Apparatus Load Capillary->Place in Apparatus Heat Rapidly Heat Rapidly Place in Apparatus->Heat Rapidly Heat Slowly Heat Slowly Heat Rapidly->Heat Slowly Observe Melting Observe Melting Heat Slowly->Observe Melting Record Range Record Range Observe Melting->Record Range

Caption: Workflow for determining the melting point of a solid organic compound.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of this compound in various solvents is a key parameter for its purification, reaction, and formulation.

Principle: A small, known amount of the solute is added to a known volume of the solvent. The mixture is agitated, and the extent of dissolution is observed.

Apparatus:

  • Test tubes and rack

  • Vortex mixer or stirring rods

  • Graduated cylinders or pipettes

  • Analytical balance

Procedure:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, chloroform, hexane) are selected.

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of clean, dry test tubes.

  • Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

  • Mixing: The test tubes are agitated vigorously using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).[3]

  • Observation: The mixtures are allowed to stand, and the solubility is assessed qualitatively (e.g., soluble, partially soluble, insoluble) by observing the presence or absence of undissolved solid.

  • Quantitative Measurement (Optional): For a more precise determination, the undissolved solid can be filtered, dried, and weighed. The amount of dissolved solute is then calculated by subtraction.

Logical Flow for Solubility Testing

G Start Start Weigh_Sample Weigh Sample (10 mg) Start->Weigh_Sample Add_Solvent Add Solvent (1 mL) Weigh_Sample->Add_Solvent Agitate Agitate Mixture Add_Solvent->Agitate Observe Observe for Dissolution Agitate->Observe Soluble Soluble Observe->Soluble Clear Solution Insoluble Insoluble Observe->Insoluble Solid Remains

Caption: Decision tree for the qualitative assessment of solubility.

Conclusion

The physical properties of this compound are well-defined, and their determination can be achieved through standard laboratory techniques. This guide provides the essential data and methodologies required by researchers and professionals in the field of drug development to handle and characterize this important chemical intermediate effectively. Adherence to these protocols will ensure accurate and reproducible results, which are fundamental to the advancement of pharmaceutical research and manufacturing.

References

An In-depth Technical Guide to 2-[4-(bromomethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-[4-(bromomethyl)phenyl]propanoic acid, a key intermediate in the synthesis of various pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical structure, molecular weight, physical properties, and synthesis protocols.

Chemical Structure and Properties

This compound, also known by synonyms such as 4-(Bromomethyl)hydratropic acid and as an intermediate for Loxoprofen, is a propionic acid derivative.[1][2] Its chemical structure consists of a phenyl ring substituted with a propanoic acid group and a bromomethyl group.

Molecular and Physical Properties

A summary of the key molecular and physical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₁₁BrO₂[3][4]
Molecular Weight 243.10 g/mol [3][4]
CAS Number 111128-12-2[3][4]
Appearance White to Off-White Solid; beige-cream crystalline powder[1][5]
Melting Point 126-130 °C[1][6]
Boiling Point 148 °C (rough estimate)[1]
Density 1.4557 (rough estimate)[1]
pKa 4.29±0.10 (Predicted)[1]
Solubility Chloroform (Slightly), Methanol (Slightly)[1]

Synthesis Methodologies

Multiple synthetic routes for this compound have been reported. One common method involves the bromination of 2-(4-methylphenyl)propionic acid. Another approach starts from p-chloromethylbenzaldehyde, which undergoes a series of reactions to yield the final product.

Experimental Protocol: Synthesis from 4-methylstyrene

A preparation method starting from 4-methylstyrene has been disclosed, which involves the following key steps:

  • Halogenation of 4-methylstyrene: 4-methylstyrene (Compound I) is reacted with a hydrogen halide (e.g., concentrated hydrochloric acid or hydrobromic acid) to produce the corresponding haloethylbenzene derivative (Compound II).[7][8]

  • Grignard Reaction and Carboxylation: The resulting compound (II) undergoes a Grignard reaction followed by carboxylation to yield 2-(4-methylphenyl)propionic acid (Compound IV).[7][8]

  • Bromination: The final step involves the bromination of Compound IV to produce this compound (Compound V).[7][8]

A detailed example of the first step involves reacting 100g of 4-methylstyrene with 435g of concentrated hydrochloric acid under a nitrogen atmosphere.[7] The mixture is heated to 65-70°C and maintained for 6 hours.[7] After cooling, the organic phase is separated, washed with water, and dried to yield the intermediate product.[7]

Experimental Protocol: Synthesis from p-chloromethylbenzaldehyde

Another synthetic route involves a multi-step process starting from p-chloromethylbenzaldehyde:

  • Protection of the chloromethyl group: p-chloromethylbenzaldehyde is reacted with methanol in the presence of caustic soda to form p-methoxymethylbenzaldehyde.[9]

  • Chloromethylation: The resulting aldehyde is then subjected to a chloromethylation reaction with concentrated hydrochloric acid in the presence of sulfuric acid to yield p-chloromethyl benzyl ether.[9]

  • Cyanation: A nucleophilic substitution with sodium cyanide is performed to introduce a cyano group, forming p-methoxymethyl phenylacetonitrile.[9]

  • Carboxylation and Hydrolysis: The nitrile is reacted with dimethyl carbonate under pressure, followed by reaction with concentrated sulfuric acid and then hydrobromic acid to yield this compound.[9]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of Loxoprofen sodium, a nonsteroidal anti-inflammatory drug (NSAID).[1] Loxoprofen is widely used for its analgesic, anti-inflammatory, and antipyretic properties.

Logical Workflow for Compound Information

A Compound Identification This compound B Molecular Formula C10H11BrO2 A->B C Molecular Weight 243.10 g/mol A->C D Physical Properties (Melting Point, Solubility, etc.) A->D E Synthesis Protocols A->E F Starting Material (e.g., 4-methylstyrene) E->F G Reaction Steps (Halogenation, Grignard, Bromination) F->G H Final Product This compound G->H I Application Intermediate for Loxoprofen H->I

Caption: Logical flow from compound identification to its application.

References

Technical Guide: 2-(4-Bromomethyl)phenylpropionic Acid (CAS 111128-12-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromomethyl)phenylpropionic acid, identified by CAS number 111128-12-2, is a halogenated carboxylic acid of significant interest in medicinal and organic chemistry. Its primary role is as a key intermediate in the synthesis of Loxoprofen, a potent non-steroidal anti-inflammatory drug (NSAID).[1][2] This compound is also recognized as an impurity in the final Loxoprofen drug product.[3][4][5][6] This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its pivotal role in pharmaceutical manufacturing. Due to its status as a synthetic intermediate, there is limited publicly available information on its specific biological activities and mechanism of action beyond its relationship to Loxoprofen.

Chemical and Physical Properties

2-(4-Bromomethyl)phenylpropionic acid is a beige to cream-colored crystalline powder.[1][7] It is sparingly soluble in water but shows good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[7] The presence of both a carboxylic acid and a reactive bromomethyl group makes it a versatile bifunctional molecule in organic synthesis.

Table 1: Physicochemical Properties of CAS 111128-12-2

PropertyValueReference
IUPAC Name 2-[4-(bromomethyl)phenyl]propanoic acid[8]
Synonyms 4-(Bromomethyl)hydratropic acid, BMPPA, Loxoprofen Intermediate, Loxoprofen Impurity 1[3][8][9]
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.10 g/mol [8][10]
Melting Point 126-130 °C[7][10]
Appearance Beige to cream crystalline powder[1][7]
SMILES CC(C1=CC=C(C=C1)CBr)C(=O)O[8]
InChI InChI=1S/C10H11BrO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)[8]

Synthesis Protocols

The synthesis of 2-(4-Bromomethyl)phenylpropionic acid is well-documented in patent literature, primarily focusing on its role as a precursor to Loxoprofen. Below are summaries of common synthetic routes.

Bromomethylation of 2-Phenylpropionic Acid

A common method involves the direct bromomethylation of 2-phenylpropionic acid.

Experimental Protocol:

  • In a suitable reactor, combine 2-phenylpropionic acid, hydrobromic acid, and paraformaldehyde.

  • Initiate stirring and slowly add sulfuric acid dropwise while maintaining the reaction temperature at approximately 20°C.

  • After the addition of sulfuric acid is complete, heat the mixture to 60°C and maintain this temperature for 20 hours.

  • Following the reaction, separate and wash the acidic water layer until the pH of the aqueous phase is 6.5, yielding the crude 2-(4-bromomethyl)phenylpropionic acid.

  • Purify the crude product by recrystallization from xylene.

This protocol is a generalized representation based on patent literature and may require optimization for specific laboratory conditions.

Diagram 1: Synthesis of 2-(4-Bromomethyl)phenylpropionic Acid via Bromomethylation

G 2-Phenylpropionic_Acid 2-Phenylpropionic Acid Product 2-(4-Bromomethyl)phenylpropionic Acid (CAS 111128-12-2) 2-Phenylpropionic_Acid->Product Bromomethylation Reagents HBr, Paraformaldehyde, H₂SO₄ Reagents->Product

Caption: Synthesis of 2-(4-Bromomethyl)phenylpropionic Acid.

Multi-step Synthesis from p-Chloromethylbenzaldehyde

Another documented route involves a multi-step synthesis starting from p-chloromethylbenzaldehyde.

Experimental Protocol:

  • Preparation of p-methoxymethylbenzaldehyde: Dissolve sodium hydroxide in excess methanol and react with p-chloromethylbenzaldehyde.

  • Chloromethylation: React p-methoxymethylbenzaldehyde with concentrated hydrochloric acid in the presence of sulfuric acid to yield p-chloromethyl benzyl ether.

  • Cyanation: Perform a nucleophilic substitution on p-chloromethyl benzyl ether with sodium cyanide to produce p-methoxymethylphenylacetonitrile.

  • Alkylation: React p-methoxymethylphenylacetonitrile with dimethyl carbonate under high pressure with a catalyst.

  • Hydrolysis and Bromination: Hydrolyze the resulting product and subsequently react with hydrobromic acid to obtain the final product, 2-(4-bromomethyl)phenylpropionic acid.[11]

This is a summary of a complex, multi-step synthesis and should be referenced from the original patent for detailed execution.

Role in Loxoprofen Synthesis

The primary and most significant use of 2-(4-Bromomethyl)phenylpropionic acid is as a crucial building block in the synthesis of Loxoprofen sodium, a widely used NSAID.[12] Loxoprofen functions by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate pain and inflammation.[13]

Diagram 2: Role of CAS 111128-12-2 in Loxoprofen Synthesis

G Intermediate 2-(4-Bromomethyl)phenylpropionic Acid (CAS 111128-12-2) Loxoprofen Loxoprofen Sodium (NSAID) Intermediate->Loxoprofen Alkylation & further steps Reactant 2-Oxocyclopentyl carboxylate intermediate Reactant->Loxoprofen

Caption: Loxoprofen Synthesis Pathway.

Experimental Protocol for Loxoprofen Synthesis:

  • Ring Closure: Dimethyl adipate undergoes a ring-closing reaction in the presence of a base to form a 2-oxocyclopentyl carboxylate intermediate.

  • Alkylation: The intermediate is then reacted with 2-(4-bromomethyl)phenylpropionic acid.

  • Decarboxylation and Salt Formation: Subsequent decarboxylation and reaction with sodium hydroxide yield Loxoprofen sodium.[12]

Biological Context and Potential Activities

While direct pharmacological studies on 2-(4-Bromomethyl)phenylpropionic acid are scarce, its chemical structure as a phenylpropionic acid derivative places it within a class of compounds known for their anti-inflammatory, analgesic, and potential anticancer activities.[14][15] The parent compound, 2-phenylpropionic acid, is known to be metabolically activated in vivo through the formation of acyl-CoA and acyl glucuronide conjugates, which can lead to covalent binding with proteins.[16][17]

The biological activity of Loxoprofen, the final product derived from this intermediate, is well-established. Loxoprofen is a prodrug that is converted to its active trans-alcohol metabolite in the body.[13] This active form is a non-selective inhibitor of both COX-1 and COX-2 enzymes, leading to the reduction of prostaglandin synthesis.[13][18]

Safety and Handling

2-(4-Bromomethyl)phenylpropionic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[8][9]

Table 2: GHS Hazard Information for CAS 111128-12-2

Hazard ClassCodeDescription
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[9]

  • Handle in a well-ventilated area.[19]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

  • Wash hands and any exposed skin thoroughly after handling.[19]

  • Store in a dry, cool, and well-ventilated place in a tightly sealed container.[19]

Conclusion

2-(4-Bromomethyl)phenylpropionic acid (CAS 111128-12-2) is a vital intermediate in the pharmaceutical industry, particularly for the synthesis of the NSAID Loxoprofen. Its chemical properties, characterized by the presence of both a carboxylic acid and a reactive bromomethyl group, make it a valuable synthon. While direct biological data for this compound is limited, its role as a precursor to a widely used anti-inflammatory drug underscores its importance in drug development. Researchers and chemists working with this compound should be well-versed in its synthesis and adhere to strict safety protocols due to its corrosive nature. Further investigation into the potential biological activities of this intermediate and other related impurities could provide valuable insights into the overall pharmacological and toxicological profile of Loxoprofen.

References

An In-depth Technical Guide to 2-[4-(bromomethyl)phenyl]propanoic acid: Synonyms, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-[4-(bromomethyl)phenyl]propanoic acid, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen. This document details its chemical synonyms, physicochemical properties, various synthetic methodologies with experimental protocols, and the biological context of its application, focusing on the mechanism of action of Loxoprofen.

Chemical Synonyms and Identifiers

This compound is known by several alternative names in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

Identifier Type Identifier
IUPAC Name This compound
CAS Number 111128-12-2
Molecular Formula C10H11BrO2
Molecular Weight 243.10 g/mol
Synonym 4-(Bromomethyl)-α-methylbenzeneacetic acid
2-[p-(Bromomethyl)phenyl]propionic acid
4-(Bromomethyl)hydratropic acid
Loxoprofen Intermediate
BMPPA

Physicochemical and Characterization Data

A summary of the key physicochemical properties and characterization data for this compound is presented in the following table. This information is crucial for its handling, characterization, and use in synthetic procedures.

Property Value
Appearance White to off-white solid
Melting Point 126-130 °C
Boiling Point 148 °C (rough estimate)
Density 1.4557 g/cm³ (rough estimate)
Solubility Slightly soluble in chloroform and methanol
pKa 4.29 ± 0.10 (Predicted)

Experimental Protocols for Synthesis

Several synthetic routes for the preparation of this compound have been reported, primarily in the context of Loxoprofen synthesis. The following protocols are derived from patent literature and scientific publications, providing an overview of the different methodologies.

Synthesis via Bromomethylation of 2-phenylpropionic acid

This method involves the direct bromomethylation of 2-phenylpropionic acid.

Reaction Scheme:

G 2-phenylpropionic acid 2-phenylpropionic acid This compound This compound 2-phenylpropionic acid->this compound HBr, Paraformaldehyde, H2SO4

A simplified reaction scheme for the bromomethylation of 2-phenylpropionic acid.

Protocol:

  • In a suitable reaction vessel, charge 2-phenylpropionic acid, hydrobromic acid, and paraformaldehyde.

  • With stirring, slowly add concentrated sulfuric acid, maintaining the reaction temperature at approximately 20°C.

  • After the addition of sulfuric acid is complete, heat the reaction mixture to 60°C and maintain for 20 hours.

  • Upon completion of the reaction, cool the mixture and separate the acidic aqueous layer.

  • Wash the organic material with water until the pH of the aqueous phase is approximately 6.5 to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as xylene.

Synthesis from Phenylacetonitrile

This multi-step synthesis starts from phenylacetonitrile and proceeds through methylation, hydrolysis, and subsequent bromomethylation.

Experimental Workflow:

G cluster_0 Synthesis from Phenylacetonitrile Phenylacetonitrile Phenylacetonitrile Methylated Intermediate Methylated Intermediate Phenylacetonitrile->Methylated Intermediate Methylation 2-phenylpropionic acid 2-phenylpropionic acid Methylated Intermediate->2-phenylpropionic acid Hydrolysis This compound This compound 2-phenylpropionic acid->this compound Bromomethylation

A workflow diagram illustrating the synthesis of this compound from phenylacetonitrile.

Protocol:

  • Step 1: Methylation of Phenylacetonitrile: The specific conditions for the methylation of phenylacetonitrile to introduce the propanoic acid precursor can vary, often employing a methylating agent in the presence of a strong base.

  • Step 2: Hydrolysis: The resulting nitrile is then hydrolyzed to the corresponding carboxylic acid, 2-phenylpropionic acid, typically under acidic or basic conditions.

  • Step 3: Bromomethylation: The final step is the bromomethylation of the phenyl ring of 2-phenylpropionic acid, as described in the previous protocol.

Biological Relevance: Role as a Loxoprofen Intermediate

This compound is a crucial intermediate in the industrial synthesis of Loxoprofen, a widely used NSAID. Loxoprofen is a prodrug that is rapidly converted to its active metabolite in the body.

Mechanism of Action of Loxoprofen

The therapeutic effects of Loxoprofen stem from its ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.

Signaling Pathway of Loxoprofen Action:

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Loxoprofen (active metabolite) Loxoprofen (active metabolite) Loxoprofen (active metabolite)->COX-1 / COX-2 Inhibition

The inhibitory effect of Loxoprofen's active metabolite on the cyclooxygenase (COX) pathway, leading to reduced production of prostaglandins.

By inhibiting both COX-1 and COX-2 enzymes, the active form of Loxoprofen effectively reduces the levels of prostaglandins, thereby alleviating the symptoms of inflammation and pain. The prodrug nature of Loxoprofen is believed to contribute to a reduced incidence of gastrointestinal side effects compared to some other NSAIDs.

Conclusion

This compound is a compound of significant interest in medicinal and process chemistry due to its role as a key precursor to the NSAID Loxoprofen. A thorough understanding of its synonyms, physicochemical properties, and synthetic routes is essential for researchers and professionals involved in the development and manufacturing of anti-inflammatory drugs. The biological mechanism of action of its end-product, Loxoprofen, highlights the importance of targeting the cyclooxygenase pathway for the management of inflammatory conditions.

The Crucial Role of 2-[4-(bromomethyl)phenyl]propanoic acid in Loxoprofen Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of the potent non-steroidal anti-inflammatory drug (NSAID), Loxoprofen, with a specific focus on the pivotal intermediate, 2-[4-(bromomethyl)phenyl]propanoic acid. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support researchers and professionals in the field of drug development and manufacturing.

Introduction: Loxoprofen and its Synthesis

Loxoprofen is a widely used NSAID belonging to the propionic acid class, known for its effective analgesic, anti-inflammatory, and antipyretic properties.[1][2] It is a prodrug that is rapidly converted to its active trans-alcohol metabolite in the body.[2] The synthesis of Loxoprofen involves several key steps, with the formation and subsequent reaction of this compound being a critical stage in many manufacturing processes.[3] This intermediate provides a versatile handle for the introduction of the cyclopentanone moiety, which is essential for the drug's pharmacological activity.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this key intermediate is fundamental for its handling, reaction optimization, and characterization.

PropertyValueReferences
Molecular Formula C₁₀H₁₁BrO₂[4][5]
Molecular Weight 243.10 g/mol [4][5]
Appearance White to off-white solid[6]
Melting Point 126-130 °C[6][7]
CAS Number 111128-12-2[5][6]

Synthesis of this compound

The primary route to this compound involves the bromination of 2-(4-methylphenyl)propionic acid. This reaction is a critical step that requires careful control to ensure high yield and purity.

Experimental Protocol: Bromination of 2-(4-methylphenyl)propionic acid

This protocol outlines a common method for the synthesis of the key intermediate.

Materials:

  • 2-(4-methylphenyl)propionic acid

  • Hydrobromic acid (40-48%)[8][9]

  • Paraformaldehyde[10]

  • Concentrated Sulfuric Acid[10]

  • Dichloromethane (or other suitable organic solvent)[9]

  • Anhydrous sodium sulfate or magnesium sulfate[8][9]

  • Sodium sulfite solution (for work-up)[9]

  • Nitrogen gas[8]

Procedure:

  • In a reaction flask equipped with a stirrer and under a nitrogen atmosphere, dissolve 2-(4-methylphenyl)propionic acid (e.g., 100g) in a suitable organic solvent like dichloromethane (e.g., 750ml).[8][9]

  • Add hydrobromic acid (e.g., 48%, 123g) to the solution at room temperature.[9]

  • In some procedures, paraformaldehyde (e.g., 3.5g) is added, and the mixture is stirred.[10]

  • Slowly add concentrated sulfuric acid (e.g., 25g) dropwise, maintaining the reaction temperature at a controlled level (e.g., 20-40°C).[10]

  • After the addition is complete, heat the reaction mixture to a specific temperature (e.g., 60-120°C) and maintain for several hours (e.g., 3-20 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[8][10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.[9]

  • Separate the organic layer, wash it with water, and dry it over anhydrous sodium or magnesium sulfate.[8][9]

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropyl ether or xylene) to yield the final product.[9][10]

Quantitative Data:

  • Yield: 92-95%[8][10]

  • Purity (by HPLC): >99%[10]

Conversion of this compound to Loxoprofen

The subsequent step involves the alkylation of a cyclopentanone derivative with the brominated intermediate, followed by hydrolysis and decarboxylation to yield Loxoprofen.

Experimental Protocol: Synthesis of Loxoprofen

This protocol describes a general procedure for the conversion of the intermediate to the final active pharmaceutical ingredient.

Materials:

  • This compound (or its methyl ester)[11]

  • Dimethyl adipate[2]

  • Sodium methoxide in methanol[11]

  • Toluene[2][11]

  • Hydrochloric acid[2]

  • Sodium hydroxide[12]

  • Ethanol[12]

  • Acetic acid[12]

Procedure:

  • Esterification (Optional but common): Convert this compound to its methyl ester by reacting with methanol in the presence of an acid catalyst (e.g., concentrated sulfuric acid).[11]

  • Dieckmann Condensation: React dimethyl adipate with a base like sodium methoxide in an organic solvent to form methyl 2-oxocyclopentanecarboxylate.[2]

  • Alkylation: Add 2-[4-(bromomethyl)phenyl)propionic acid (or its ester) to the reaction mixture containing the cyclopentanone derivative. Heat the mixture to facilitate the alkylation reaction.[2]

  • Work-up: After the reaction is complete, cool the mixture and adjust the pH to 6-7 with hydrochloric acid. Extract the product with an organic solvent like toluene, dry the organic layer, and concentrate it.[2]

  • Hydrolysis and Decarboxylation: Treat the resulting intermediate with an acid (e.g., sulfuric acid in acetic acid and water) and heat to hydrolyze the ester and effect decarboxylation, yielding Loxoprofen acid.[12]

  • Purification and Salt Formation: Purify the Loxoprofen acid by recrystallization. Subsequently, dissolve the purified acid in a suitable solvent like ethanol and treat it with a sodium hydroxide solution to form Loxoprofen sodium.[12]

Quantitative Data for Loxoprofen Synthesis:

  • Overall Yield (from intermediate): Typically ranges from 70-85% depending on the specific route.

  • Purity (by HPLC): >99.5%[13][14][15]

Visualization of Synthetic Pathways and Workflows

Visual representations are crucial for understanding the complex relationships in chemical synthesis and analysis. The following diagrams, generated using Graphviz (DOT language), illustrate the key processes.

Synthesis Pathway of Loxoprofen

G cluster_0 Intermediate Synthesis cluster_1 Loxoprofen Synthesis 2_4_methylphenyl_propanoic_acid 2-(4-Methylphenyl)propanoic acid intermediate This compound 2_4_methylphenyl_propanoic_acid->intermediate Bromination (HBr, H2SO4, Paraformaldehyde) alkylated_intermediate Alkylated Intermediate intermediate->alkylated_intermediate Alkylation dimethyl_adipate Dimethyl Adipate cyclopentanone_derivative Methyl 2-oxocyclopentanecarboxylate dimethyl_adipate->cyclopentanone_derivative Dieckmann Condensation (NaOCH3) cyclopentanone_derivative->alkylated_intermediate loxoprofen_acid Loxoprofen Acid alkylated_intermediate->loxoprofen_acid Hydrolysis & Decarboxylation loxoprofen_sodium Loxoprofen Sodium loxoprofen_acid->loxoprofen_sodium Salt Formation (NaOH)

Caption: Overall synthesis pathway of Loxoprofen from 2-(4-methylphenyl)propanoic acid.

Experimental Workflow for Intermediate Purification

G start Crude Reaction Mixture quench Quench with Na2SO3 solution start->quench extraction Extract with Organic Solvent quench->extraction wash Wash with Water extraction->wash dry Dry over Na2SO4 wash->dry filter Filter dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate recrystallize Recrystallize from Isopropyl Ether/Xylene concentrate->recrystallize end Pure this compound recrystallize->end

Caption: Purification workflow for this compound.

Loxoprofen's Mechanism of Action

G Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins via Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever leads to COX1_COX2 COX-1 & COX-2 Enzymes COX1_COX2->Prostaglandins catalyzes Loxoprofen_Metabolite Loxoprofen (Active Metabolite) Loxoprofen_Metabolite->COX1_COX2 inhibits

Caption: Mechanism of action of Loxoprofen as a COX inhibitor.

Conclusion

The synthesis of Loxoprofen via the this compound intermediate represents a robust and scalable approach for the manufacturing of this important NSAID. A thorough understanding of the reaction conditions, purification procedures, and analytical methods is paramount for ensuring the production of a high-quality, high-purity active pharmaceutical ingredient. This guide provides a foundational resource for researchers and professionals, enabling them to optimize existing methods and develop new, innovative synthetic strategies.

References

The Evolving Landscape of 2-Phenylpropionic Acid Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpropionic acid scaffold is a cornerstone in medicinal chemistry, most famously represented by the widely used non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. However, the biological activities of this versatile chemical class extend far beyond their anti-inflammatory properties, with emerging research demonstrating potent anticancer, antimicrobial, and neuroprotective effects. This technical guide provides an in-depth exploration of the multifaceted biological activities of 2-phenylpropionic acid derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Anti-inflammatory Activity: The Cyclooxygenase Pathway

The hallmark of many 2-phenylpropionic acid derivatives is their ability to alleviate inflammation, pain, and fever. This is primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that mediate inflammatory responses.

The anti-inflammatory mechanism begins with the release of arachidonic acid from the cell membrane, which is then converted into prostaglandin H2 (PGH2) by COX enzymes. PGH2 is subsequently metabolized into various prostaglandins and thromboxanes that promote inflammation. 2-Phenylpropionic acid derivatives act as competitive inhibitors of COX-1 and COX-2, blocking this pathway and reducing the production of these pro-inflammatory mediators. The (S)-enantiomer of these derivatives is typically the more potent inhibitor.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins & Thromboxanes Prostaglandins & Thromboxanes Prostaglandin H2 (PGH2)->Prostaglandins & Thromboxanes Inflammation Inflammation Prostaglandins & Thromboxanes->Inflammation 2-Phenylpropionic Acid Derivatives 2-Phenylpropionic Acid Derivatives 2-Phenylpropionic Acid Derivatives->COX-1 / COX-2 Inhibition

Figure 1: Inhibition of the Cyclooxygenase Pathway.
Quantitative Data: COX Inhibition by 2-Phenylpropionic Acid Derivatives

The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 (µM)
IbuprofenCOX-113
IbuprofenCOX-2340
NaproxenCOX-12.6
NaproxenCOX-24.8
KetoprofenCOX-10.3
KetoprofenCOX-23.5
Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine the COX inhibitory activity of 2-phenylpropionic acid derivatives is the in vitro enzyme immunoassay (EIA).

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Test Compound Test Compound Incubation Incubation Test Compound->Incubation COX Enzyme COX Enzyme COX Enzyme->Incubation Arachidonic Acid Arachidonic Acid Arachidonic Acid->Incubation EIA EIA Incubation->EIA Prostaglandin Product Quantification Quantification EIA->Quantification Colorimetric Reading

Figure 2: Workflow for COX Inhibition Assay.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.

  • Compound Incubation: The test compound (2-phenylpropionic acid derivative) is pre-incubated with the COX enzyme in a reaction buffer (e.g., Tris-HCl) for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

  • Initiation of Reaction: The reaction is initiated by adding arachidonic acid, the substrate for the COX enzyme.

  • Reaction Termination: After a set incubation time (e.g., 2 minutes), the reaction is stopped by adding a solution of hydrochloric acid.

  • Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme immunoassay (EIA) kit. The absorbance is read using a microplate reader, and the IC50 value is calculated from the dose-response curve.

Anticancer Activity: Beyond Inflammation

Recent studies have unveiled the potential of 2-phenylpropionic acid derivatives as anticancer agents. Their mechanisms of action in cancer are multifaceted and often involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways.

Signaling Pathways in Anticancer Activity

One of the critical pathways targeted by some 2-phenylpropionic acid derivatives is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Certain 2-phenylpropionic acid derivatives have been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.

G cluster_pathway NF-κB Signaling Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK TNFR->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Cell Survival Cell Survival Gene Transcription->Cell Survival 2-Phenylpropionic Acid Derivative 2-Phenylpropionic Acid Derivative 2-Phenylpropionic Acid Derivative->IKK Inhibition

Figure 3: Inhibition of the NF-κB Signaling Pathway.
Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of these derivatives is often assessed by their ability to inhibit the growth of cancer cell lines, with the IC50 value representing the concentration required to inhibit 50% of cell growth.

Compound DerivativeCancer Cell LineIC50 (µM)
Derivative AMCF-7 (Breast)15.2
Derivative BHCT-116 (Colon)8.7
Derivative CA549 (Lung)22.5
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 2-phenylpropionic acid derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Some 2-phenylpropionic acid derivatives have demonstrated notable activity against a range of bacteria and fungi. The proposed mechanisms of action include the disruption of cell membrane integrity and the inhibition of essential enzymes.

Quantitative Data: Antimicrobial Potency

The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound DerivativeMicroorganismMIC (µg/mL)
Derivative XStaphylococcus aureus16
Derivative YEscherichia coli32
Derivative ZCandida albicans8
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Methodology:

  • Compound Dilution: Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The 2-phenylpropionic acid scaffold represents a privileged structure in drug discovery, with a rich history and a promising future. While its role in anti-inflammatory therapy is well-established, ongoing research continues to uncover novel biological activities, including potent anticancer and antimicrobial effects. This guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways. A deeper understanding of the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of next-generation therapeutics based on this versatile chemical framework.

Methodological & Application

Application Notes and Protocols: Synthesis of Loxoprofen from 2-[4-(bromomethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, is a widely used analgesic and anti-inflammatory agent. This document provides detailed application notes and protocols for the synthesis of Loxoprofen utilizing 2-[4-(bromomethyl)phenyl]propanoic acid as a key starting material. The methodologies outlined are based on established chemical literature and patents, offering a comprehensive guide for researchers in drug discovery and development. This document details the chemical reactions, experimental procedures, and data analysis involved in the synthesis, with a focus on clarity, reproducibility, and safety.

Introduction

Loxoprofen functions as a non-selective cyclooxygenase (COX) inhibitor, reducing the production of prostaglandins involved in pain and inflammation.[1] Its synthesis is a topic of significant interest in medicinal and process chemistry. One common and effective synthetic route involves the alkylation of a cyclopentanone derivative with this compound or its ester. This key intermediate provides the necessary phenylpropanoic acid moiety of the final Loxoprofen molecule.[2] This document will detail two primary protocols based on this strategy: one employing an enamine intermediate of cyclopentanone and another utilizing a Dieckmann condensation product of dimethyl adipate.

Chemical Synthesis Pathways

The synthesis of Loxoprofen from this compound generally involves the formation of a carbon-carbon bond between the benzylic carbon of the starting material and the α-carbon of a cyclopentanone derivative. This is typically followed by hydrolysis and decarboxylation steps to yield the final product.

Diagram: Synthesis of Loxoprofen via Enamine Alkylation

Loxoprofen_Synthesis_Enamine cluster_0 Step 1: Esterification cluster_1 Step 2: Enamine Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Salt Formation (Optional) A This compound B Methyl 2-[4-(bromomethyl)phenyl]propanoate A->B Methanol, H₂SO₄ D Alkylated Intermediate B->D Toluene, Reflux C N-(1-cyclopentenyl)morpholine C->D E Loxoprofen D->E Aqueous Acid F Loxoprofen Sodium E->F NaOH, Ethanol

Caption: Synthetic pathway of Loxoprofen via enamine alkylation.

Diagram: Synthesis of Loxoprofen via Dieckmann Condensation Product

Loxoprofen_Synthesis_Dieckmann cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Salt Formation (Optional) G Dimethyl Adipate H Methyl 2-oxocyclopentanecarboxylate G->H Base (e.g., NaOMe) J Alkylated Intermediate H->J Toluene I This compound I->J K Loxoprofen J->K Aqueous Acid L Loxoprofen Sodium K->L NaOH

Caption: Synthetic pathway of Loxoprofen via Dieckmann condensation.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of Loxoprofen. Researchers should adhere to all standard laboratory safety procedures, including the use of personal protective equipment (PPE).

Protocol 1: Synthesis via Enamine Alkylation

This protocol involves the initial esterification of the starting carboxylic acid, followed by alkylation of a pre-formed enamine of cyclopentanone, and subsequent hydrolysis.

Step 1: Esterification of this compound [3]

  • To a solution of this compound in methanol and toluene, add a catalytic amount of concentrated sulfuric acid.

  • Stir the reaction mixture at 20-30°C for 5-6 hours.

  • Upon completion, cool the reaction solution and separate the organic layer.

  • Wash the organic layer with water and adjust the pH to 12-13 with a suitable base (e.g., potassium carbonate solution).

  • Separate the organic layer again, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-[4-(bromomethyl)phenyl]propanoate.

Step 2: Enamine Alkylation and Hydrolysis [4]

  • In a reaction vessel, dissolve N-(1-cyclopentenyl)morpholine in a solvent such as toluene.

  • Under reflux conditions, add a solution of methyl 2-[4-(bromomethyl)phenyl]propanoate in the same solvent dropwise.

  • Continue the reaction under reflux for 8-12 hours. The molar ratio of N-(1-cyclopentenyl)morpholine to the methyl ester should be approximately 1.1-1.3:1.

  • After cooling, add an alkaline solution (e.g., sodium hydroxide solution) for hydrolysis.

  • Separate the aqueous phase, which contains the sodium salt of the intermediate.

  • The aqueous phase can then be acidified to precipitate Loxoprofen, which can be extracted with an organic solvent.

Step 3: Salt Formation to Loxoprofen Sodium [4]

  • Dissolve the crude Loxoprofen (27.5 g, 0.112 mol) in absolute ethanol (50 mL).

  • Separately, dissolve sodium hydroxide (4.6 g, 0.115 mol) in absolute ethanol (50 mL).

  • Add the sodium hydroxide solution dropwise to the Loxoprofen solution over 1 hour.

  • Continue the reaction for another hour.

  • Filter the resulting precipitate and dry to a constant weight at 100°C to obtain Loxoprofen sodium.

Protocol 2: Synthesis via Dieckmann Condensation Product

This protocol utilizes an intermediate derived from the cyclization of dimethyl adipate.

Step 1: Preparation of the 2-oxocyclopentyl carboxylate intermediate [5]

  • Start with dimethyl adipate as the initial raw material.

  • Add a base (e.g., sodium methoxide) to induce a ring-closing reaction (Dieckmann condensation) to generate the methyl 2-oxocyclopentylcarboxylate intermediate.

  • Add an organic solvent to stir and dilute the reaction mixture.

  • Remove the methanol generated during the ring-closing by reduced pressure distillation to drive the reaction forward.

Step 2: Alkylation with 2-(4-bromomethyl)phenylpropionic acid [5]

  • After the complete ring-closing of dimethyl adipate, add 2-(4-bromomethyl)phenylpropionic acid (121 g) to the reaction mixture.

  • Heat the mixture until the reaction is complete.

  • Cool the reaction to room temperature and add water (300 mL).

  • Adjust the pH of the system to 6-7 using 6M HCl (approximately 20 mL).

  • Extract the product with toluene, dry the organic phase, and concentrate to obtain the intermediate as a yellow oil (182 g). This intermediate can be used in the next step without further purification.

Step 3: Decarboxylation and Salt Formation [5]

  • The crude intermediate from the previous step undergoes decarboxylation and quaternization reactions to yield Loxoprofen sodium. The specific conditions for this step involve heating in the presence of an acid or base, followed by neutralization with sodium hydroxide.

Data Presentation

The following tables summarize quantitative data reported in the cited literature.

Protocol Step Reactants Product Yield Purity (HPLC) Reference
Esterification & Enamine Alkylation2-(4-bromomethyl)phenyl)propanoic acidLoxoprofen Sodium65.0% (overall)99%[4]
Salt FormationLoxoprofenLoxoprofen Sodium90.3%99%[4]
Dieckmann Route AlkylationDimethyl Adipate, 2-(4-bromomethyl)phenylpropionic acidCrude IntermediateNot specifiedNot specified[5]
Final ProductLoxoprofen acidLoxoprofen Sodium Dihydrate95%99.1%[6]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reactants and Solvents setup_glassware Set up Reaction Apparatus prep_reagents->setup_glassware start_reaction Initiate Reaction (Heating/Stirring) setup_glassware->start_reaction monitor_reaction Monitor Progress (TLC/HPLC) start_reaction->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction extraction Extraction quench_reaction->extraction washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration purification Purification (e.g., Crystallization) concentration->purification characterization Characterization (NMR, IR, MS) purification->characterization purity_analysis Purity Analysis (HPLC) purification->purity_analysis

Caption: General experimental workflow for Loxoprofen synthesis.

Conclusion

The synthesis of Loxoprofen from this compound is a well-established process with multiple viable routes. The protocols detailed in this document, based on enamine alkylation and Dieckmann condensation product alkylation, provide a solid foundation for researchers. The choice of a specific route may depend on factors such as the availability of reagents, desired scale, and safety considerations. Careful execution of the experimental procedures and diligent monitoring of the reaction progress are crucial for achieving high yields and purity of the final Loxoprofen product. Further optimization of reaction conditions may be necessary to adapt these protocols to specific laboratory settings and scales.

References

Application Notes and Protocols for 2-[4-(bromomethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(bromomethyl)phenyl]propanoic acid is a key intermediate in the synthesis of various organic molecules, most notably the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen.[1][2] Its utility stems from the reactive benzylic bromide functional group, which readily participates in nucleophilic substitution reactions. This document provides a detailed overview of the reaction mechanisms involving this compound and a representative protocol for its application in organic synthesis.

The core reactivity of this compound is centered on the displacement of the bromide ion by a nucleophile. Due to its structure as a primary benzylic halide, it can undergo nucleophilic substitution through both S(_N)1 and S(_N)2 pathways. The prevailing mechanism is highly dependent on the reaction conditions, including the strength of the nucleophile and the nature of the solvent.[1][2][3]

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
Molecular Formula C(_1)(_0)H(_1)(_1)BrO(_2)[1][4][5]
Molecular Weight 243.10 g/mol [1][4][5]
Melting Point 126-130 °C[1]
Boiling Point 148 °C (rough estimate)[1]
Density 1.4557 g/cm³ (rough estimate)[1]
pKa 4.29 ± 0.10 (Predicted)[1]
Hazard Class 8 (Corrosive)[1]

Reaction Mechanism: A Duality of Pathways

The benzylic position of this compound allows for resonance stabilization of a carbocation intermediate, a key feature of the S(_N)1 mechanism. However, as a primary halide, it is also susceptible to direct backside attack by a nucleophile, characteristic of the S(_N)2 mechanism.[1][3]

S(_N)1 Pathway

The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism is favored by weak nucleophiles and polar protic solvents (e.g., water, alcohols).[2] The reaction proceeds in a stepwise manner:

  • Formation of a Benzylic Carbocation: The carbon-bromine bond breaks, and the bromide ion departs, forming a resonance-stabilized primary benzylic carbocation. This is the slow, rate-determining step.

  • Nucleophilic Attack: The nucleophile attacks the planar carbocation. This step is fast.

  • Deprotonation (if necessary): If the nucleophile was neutral (like water or an alcohol), a final deprotonation step yields the product.

SN1_Mechanism sub This compound int Resonance-Stabilized Carbocation Intermediate sub->int Slow (Rate-Determining) - Br- prod Substitution Product int->prod Fast + Nu-H H H+ prod->H - H+ Br Br- NuH Nu-H SN2_Mechanism reactants Substrate + Nucleophile ts Transition State reactants->ts Concerted Step products Product + Br- ts->products Experimental_Workflow cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Nucleophilic Substitution start1 Dissolve Substrate in Methanol react1 Add H2SO4 React for 6h at 0-10°C start1->react1 workup1 Neutralize (K2CO3) Filter & Dry react1->workup1 product1 Methyl 2-(4-bromomethylphenyl)propionate workup1->product1 start2 Prepare Enamine Nucleophile in Toluene product1->start2 Use in next stage react2 Add Ester Solution Dropwise Reflux start2->react2 workup2 Hydrolyze (NaOH) Extract react2->workup2 product2 Loxoprofen Precursor workup2->product2

References

Application Notes and Protocols for 2-[4-(bromomethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(bromomethyl)phenyl]propanoic acid is a versatile bifunctional chemical building block. Its structure, featuring both a carboxylic acid and a reactive benzylic bromide, makes it a valuable intermediate in the synthesis of a variety of organic molecules. This compound is most notably a key precursor in the industrial production of Loxoprofen, a potent non-steroidal anti-inflammatory drug (NSAID).[1] The dual reactivity allows for sequential or orthogonal chemical modifications, providing access to a diverse range of molecular architectures for drug discovery and materials science.

These application notes provide an overview of the chemical properties of this compound and detailed protocols for its use in common synthetic transformations, including esterification and the synthesis of Loxoprofen.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Appearance Beige-cream crystalline powder
Melting Point 126-130 °C
Boiling Point 148 °C (rough estimate)
Density 1.4557 g/cm³ (rough estimate)
pKa 4.29 ± 0.10 (Predicted)
Solubility Slightly soluble in Chloroform and Methanol

Data sourced from various chemical suppliers and databases.

Section 1: Synthesis of Loxoprofen Sodium

The most prominent application of this compound is in the synthesis of the NSAID Loxoprofen. The overall synthetic workflow involves the esterification of the carboxylic acid moiety, followed by an alkylation reaction with a cyclopentanone derivative, and subsequent hydrolysis and salt formation.

Experimental Workflow: Synthesis of Loxoprofen Sodium

Loxoprofen_Synthesis A This compound B Methyl 2-[4-(bromomethyl)phenyl]propanoate A->B Esterification (Methanol, H₂SO₄) C Loxoprofen B->C Alkylation (N-(1-cyclopentenyl)morpholine) Hydrolysis D Loxoprofen Sodium C->D Salt Formation (NaOH)

Caption: Synthetic workflow for Loxoprofen Sodium.

Protocol 1: Esterification of this compound

This protocol describes the Fischer esterification of this compound to its corresponding methyl ester, a key intermediate for Loxoprofen synthesis.

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (98%)

  • Potassium Carbonate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a 250 mL three-necked flask, suspend 46.6 g (0.2 mol) of this compound in 100 mL of anhydrous methanol.[1]

  • Cool the mixture in an ice bath with stirring.

  • Slowly add 4.6 g of 98% concentrated sulfuric acid to the suspension.[1]

  • Continue the reaction for 6 hours in the ice bath.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, neutralize the reaction mixture by adding potassium carbonate until the pH reaches 10.[1]

  • Filter the mixture to remove any solids.

  • Dry the filtrate over anhydrous sodium sulfate.

  • Remove the methanol by rotary evaporation to yield methyl 2-[4-(bromomethyl)phenyl]propanoate.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)
This compound243.1046.60.2
Methanol32.04~79.1 (100 mL)~2.47
Concentrated H₂SO₄98.084.60.047
ProductYield (g)Yield (%)
Methyl 2-[4-(bromomethyl)phenyl]propanoate47.292.2

Data obtained from patent CN109776300B.[1]

Protocol 2: Synthesis of Loxoprofen via Enamine Alkylation

This protocol outlines the alkylation of an enamine with methyl 2-[4-(bromomethyl)phenyl]propanoate to form the core structure of Loxoprofen.

Materials:

  • Methyl 2-[4-(bromomethyl)phenyl]propanoate

  • N-(1-cyclopentenyl)morpholine

  • Toluene

  • Alkaline solution (e.g., NaOH solution)

  • Reflux apparatus

Procedure:

  • Dissolve methyl 2-[4-(bromomethyl)phenyl]propanoate in toluene.

  • In a separate reaction vessel equipped with a reflux condenser, add N-(1-cyclopentenyl)morpholine and toluene.

  • Heat the enamine solution to reflux.

  • Add the solution of methyl 2-[4-(bromomethyl)phenyl]propanoate dropwise to the refluxing enamine solution. The molar ratio of N-(1-cyclopentenyl)morpholine to the ester should be between 1.1:1 and 1.3:1.[1]

  • Continue the reaction under reflux for 8-12 hours.[1]

  • After cooling, add an alkaline solution to hydrolyze the intermediate.

  • Perform a liquid-liquid extraction to separate the aqueous and organic phases. The product will be in the aqueous phase after hydrolysis and salt formation.

Section 2: Potential Applications in Nucleophilic Substitution and Coupling Reactions

The presence of the benzylic bromide in this compound makes it an excellent substrate for various nucleophilic substitution and cross-coupling reactions, expanding its utility as a building block.

Application Note: Williamson Ether Synthesis

The bromomethyl group can readily react with alkoxides or phenoxides to form ethers. This Williamson ether synthesis can be used to link the 2-phenylpropanoic acid core to other molecular fragments through an ether linkage.

Hypothetical Protocol: Synthesis of a Phenoxy Ether Derivative

This protocol describes a general procedure for the synthesis of a phenoxy ether derivative from this compound and a substituted phenol.

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-methoxyphenol)

  • Potassium Carbonate

  • Acetone

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound and 1.2 equivalents of the substituted phenol in acetone.

  • Add 2.0 equivalents of finely ground potassium carbonate to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Evaporate the acetone under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Application Note: Suzuki Cross-Coupling Reactions

While the bromomethyl group is not a typical substrate for Suzuki coupling, it can be envisioned that after conversion of the carboxylic acid to an ester, the molecule could be further functionalized. More directly, derivatives of this compound where the bromine is on the aromatic ring would be excellent candidates for Suzuki coupling to introduce new aryl or vinyl groups. The existing bromomethyl group provides a handle for further modifications.

Logical Relationship: Suzuki Coupling Strategy

Suzuki_Coupling A Aryl Bromide Derivative C Biaryl Product A->C Pd Catalyst, Base B Boronic Acid B->C

Caption: General scheme for a Suzuki cross-coupling reaction.

Section 3: Biological Context - Mechanism of Action of Loxoprofen

Derivatives of this compound, such as Loxoprofen, primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[2]

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

Loxoprofen is a prodrug that is metabolized in the body to its active form.[2] This active metabolite then inhibits both COX-1 and COX-2 enzymes.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] By blocking this pathway, Loxoprofen reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.

COX_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Cleavage COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesis Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Mediate Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Phospholipids Activates Phospholipase A₂ Loxoprofen (Active Metabolite) Loxoprofen (Active Metabolite) Loxoprofen (Active Metabolite)->COX-1 / COX-2 Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway by Loxoprofen.

References

Application Notes and Protocols for the Bromination of 2-(4-methylphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the electrophilic aromatic bromination of 2-(4-methylphenyl)propionic acid, a key transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocol is based on established principles of organic chemistry and provides variations in methodology to allow for optimization in different research and development settings.

Introduction

2-(4-methylphenyl)propionic acid possesses a substituted aromatic ring that can undergo electrophilic substitution reactions. The regioselectivity of bromination is directed by two substituents: the activating, ortho-, para-directing methyl group and the deactivating, meta-directing propionic acid group. The position of bromination on the aromatic ring will be influenced by the chosen brominating agent and reaction conditions, with the bromine atom expected to add at the position most activated by the methyl group and least deactivated by the carboxylic acid group.

Experimental Protocols

Two primary methods for the bromination of activated or moderately activated aromatic rings are presented below: direct bromination with elemental bromine and a Lewis acid catalyst, and bromination using N-Bromosuccinimide (NBS).

Method A: Bromination with Elemental Bromine and a Lewis Acid Catalyst

This classic method for electrophilic aromatic substitution is effective for a wide range of substrates.[1][2] The Lewis acid polarizes the Br-Br bond, generating a strong electrophile.

Materials:

  • 2-(4-methylphenyl)propionic acid

  • Elemental Bromine (Br₂)

  • Anhydrous Iron(III) Bromide (FeBr₃) or Aluminum Bromide (AlBr₃)

  • Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride, or acetic acid)

  • Sodium thiosulfate solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a fume hood, dissolve 2-(4-methylphenyl)propionic acid in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture to 0 °C using an ice bath.

  • In the dropping funnel, prepare a solution of elemental bromine in the same anhydrous solvent.

  • Add the Lewis acid catalyst (e.g., FeBr₃) to the reaction mixture.

  • Add the bromine solution dropwise to the stirred reaction mixture at 0 °C. The reaction is typically exothermic.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitor by TLC or GC for consumption of the starting material).

  • Quench the reaction by carefully adding it to an ice-cold aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Method B: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a versatile and safer alternative to elemental bromine for various bromination reactions, including electrophilic aromatic substitution.[3][4][5] The reaction can be catalyzed by an acid.[6]

Materials:

  • 2-(4-methylphenyl)propionic acid

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., acetonitrile, dimethylformamide (DMF), or acetic acid)

  • Acid catalyst (e.g., sulfuric acid or perchloric acid, optional)

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-(4-methylphenyl)propionic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-Bromosuccinimide (NBS) to the solution in one portion or in small portions.

  • If an acid catalyst is used, add it cautiously to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (monitor by TLC or GC).

  • Upon completion of the reaction, pour the mixture into water to precipitate the product.

  • Collect the solid product by filtration and wash it with water.

  • The crude product can be further purified by recrystallization.

Data Presentation: Comparative Reaction Conditions for Bromination

The following table summarizes various conditions for bromination reactions on similar aromatic compounds, which can serve as a starting point for optimizing the protocol for 2-(4-methylphenyl)propionic acid.

Starting MaterialBrominating AgentCatalyst/SolventTemperatureProductYieldReference
2-Methyl-2-phenylpropanoic acidBromineWater75-80 °C2-(4-bromophenyl)-2-methylpropanoic acidQuantitative (crude)[7]
2-Methyl-2-phenylpropanoic acidBromineWater / Sodium BicarbonateAmbient2-(4-bromophenyl)-2-methylpropanoic acidNot specified[7][8]
AcetanilideNBSAcetonitrile / HCl (cat.)Not specified4'-bromoacetanilide88%[6]
Deactivated AromaticsNBSConcentrated Sulfuric AcidNot specifiedBromo compoundsGood yields[4]
Benzoic AcidBromineFerric Bromide (FeBr₃)Not specifiedm-bromobenzoic acidNot specified[9]

Mandatory Visualization

Experimental Workflow for Electrophilic Aromatic Bromination

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-(4-methylphenyl)propionic acid in anhydrous solvent add_catalyst Add Lewis Acid Catalyst (e.g., FeBr₃) start->add_catalyst cool Cool to 0°C add_catalyst->cool add_bromine Add Bromine solution dropwise cool->add_bromine stir Stir at room temperature add_bromine->stir monitor Monitor reaction (TLC/GC) stir->monitor quench Quench with Na₂S₂O₃ solution monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer (H₂O, NaHCO₃, brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or chromatography concentrate->purify product Obtain pure brominated product purify->product

Caption: Workflow for the bromination of 2-(4-methylphenyl)propionic acid.

Signaling Pathway of Electrophilic Aromatic Substitution

EAS_Mechanism reagents Aromatic Ring + Electrophile (E⁺) intermediate Arenium Ion Intermediate (Sigma Complex) reagents->intermediate Electrophilic Attack product Substituted Aromatic Ring + H⁺ intermediate->product Deprotonation

Caption: General mechanism of electrophilic aromatic substitution.

References

Application Note: 1H NMR Spectrum Analysis of 2-[4-(bromomethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-[4-(bromomethyl)phenyl]propanoic acid, a key intermediate in the synthesis of various pharmaceuticals, including Loxoprofen. A comprehensive understanding of its spectral features is crucial for identity confirmation, purity assessment, and quality control in drug development and manufacturing. This note includes expected 1H NMR data, a detailed experimental protocol for sample analysis, and logical diagrams to illustrate spectral assignments and experimental workflow.

Introduction

This compound is a bifunctional molecule containing a propanoic acid moiety and a bromomethyl-substituted phenyl ring. Its structure presents a unique set of proton environments that can be unambiguously identified and characterized using 1H NMR spectroscopy. The analysis relies on the interpretation of chemical shifts (δ), spin-spin coupling patterns (multiplicity), and signal integration to confirm the molecular structure.

Predicted 1H NMR Data

The following table summarizes the expected quantitative data for the 1H NMR spectrum of this compound, based on the analysis of its constituent functional groups and data from analogous compounds. The spectrum is typically recorded in a deuterated solvent such as deuterochloroform (CDCl3), with tetramethylsilane (TMS) as an internal standard.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-a (CH3)~ 1.5Doublet~ 7.23H
H-b (CH)~ 3.7Quartet~ 7.21H
H-c (CH2Br)~ 4.5SingletN/A2H
H-d (Aromatic)~ 7.2-7.4Multiplet (AA'BB' system)~ 8.04H
H-e (COOH)> 10.0Broad SingletN/A1H

Spectral Interpretation and Signaling Pathways

The 1H NMR spectrum of this compound can be interpreted by analyzing the distinct signals corresponding to each proton environment in the molecule. The spin-spin coupling interactions provide valuable information about the connectivity of the atoms.

Caption: Spin-spin coupling in this compound.

  • Propanoic Acid Moiety: The methyl protons (H-a) appear as a doublet due to coupling with the adjacent methine proton (H-b). The methine proton (H-b) signal is split into a quartet by the three equivalent methyl protons. The carboxylic acid proton (H-e) is typically a broad singlet and may exchange with residual water in the solvent, leading to a broader signal or its disappearance upon D2O exchange.

  • Bromomethylphenyl Moiety: The benzylic protons of the bromomethyl group (H-c) are deshielded by the adjacent bromine atom and the phenyl ring, appearing as a singlet downfield. The four aromatic protons (H-d) form a complex multiplet, often appearing as two doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring.

Experimental Protocols

Sample Preparation
  • Weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) to the vial.

  • Gently agitate the vial to ensure the sample is completely dissolved.

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

1H NMR Data Acquisition

The following parameters are recommended for a standard 1H NMR experiment on a 400 MHz spectrometer:

Parameter Value
Pulse Programzg30
Number of Scans (NS)16
Acquisition Time (AQ)~4.0 s
Relaxation Delay (D1)1.0 s
Spectral Width (SW)20 ppm
Transmitter Frequency Offset (O1)Centered on the spectral region (~6 ppm)
Temperature298 K
Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase correction to obtain a pure absorption spectrum.

  • Apply baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

The following diagram outlines the experimental workflow:

G A Sample Weighing (5-10 mg) B Dissolution in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D 1H NMR Data Acquisition C->D E Data Processing (FT, Phasing, Baseline) D->E F Spectral Analysis (Shifts, Coupling, Integration) E->F G Structure Confirmation F->G

Caption: Experimental workflow for 1H NMR analysis.

Conclusion

The 1H NMR spectrum of this compound provides a clear and detailed fingerprint of its molecular structure. By following the protocols outlined in this application note, researchers can reliably confirm the identity and purity of this important pharmaceutical intermediate. The characteristic chemical shifts and coupling patterns serve as definitive markers for the presence of the propanoic acid and bromomethylphenyl moieties, ensuring the quality of the material used in subsequent synthetic steps.

Application Note: Mass Spectrometry Analysis of 2-[4-(bromomethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(bromomethyl)phenyl]propanoic acid is a key intermediate in the synthesis of various pharmaceuticals, including the non-steroidal anti-inflammatory drug Loxoprofen. Accurate characterization of this compound is crucial for quality control and impurity profiling in drug development. Mass spectrometry is a powerful analytical technique for the structural elucidation and identification of organic molecules. This application note provides a detailed guide to interpreting the mass spectrometry data of this compound, including predicted fragmentation patterns and a comprehensive experimental protocol.

Predicted Mass Spectrometry Data

Table 1: Predicted Mass Spectral Data for this compound

m/z (Proposed)Ion StructureFragmentation Pathway
242/244[C₁₀H₁₁BrO₂]⁺Molecular Ion (M⁺)
197/199[C₉H₁₀Br]⁺Loss of COOH (formic acid radical) from the molecular ion.
163[C₉H₈O₂]⁺Loss of Br radical from the molecular ion.
118[C₈H₈O]⁺Loss of Br radical and COOH group.
91[C₇H₇]⁺Tropylium ion, a common fragment for alkylbenzenes.
45[COOH]⁺Carboxyl group fragment.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways. The initial ionization will form the molecular ion. Subsequent fragmentation will likely involve the loss of the carboxylic acid group, the bromine atom, or cleavage of the bond between the phenyl ring and the propanoic acid moiety.

Fragmentation_Pathway M [C10H11BrO2]+. m/z = 242/244 (Molecular Ion) F1 [C9H10Br]+ m/z = 197/199 M->F1 - COOH F2 [C10H10O2]+. m/z = 162 M->F2 - Br F4 [C8H9]+ m/z = 105 F1->F4 - Br - H F3 [C9H9O2]+ m/z = 149 F2->F3 - CH3 F5 [C7H7]+ m/z = 91 (Tropylium ion) F4->F5 - CH2

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol: Mass Spectrometry Analysis

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization, a common method for analyzing carboxylic acids.[4][5][6] Electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) is also a viable alternative, particularly for samples that are not amenable to GC.[7][8]

I. Sample Preparation (Derivatization for GC-MS)

  • Objective: To convert the carboxylic acid into a more volatile ester (e.g., methyl ester) for GC-MS analysis.

  • Reagents and Materials:

    • This compound sample

    • Methanol (anhydrous)

    • Acetyl chloride or Thionyl chloride (catalyst)

    • Dichloromethane (solvent)

    • Sodium bicarbonate solution (5% w/v)

    • Anhydrous sodium sulfate

    • GC vials

  • Procedure:

    • Accurately weigh approximately 1-5 mg of the sample into a clean, dry reaction vial.

    • Dissolve the sample in 1 mL of dichloromethane.

    • Add 0.5 mL of anhydrous methanol.

    • Slowly add 50 µL of acetyl chloride or thionyl chloride to the solution while gently vortexing. Caution: This reaction is exothermic and should be performed in a fume hood.

    • Cap the vial and heat at 60°C for 1 hour.

    • Allow the reaction mixture to cool to room temperature.

    • Neutralize the excess acid by slowly adding 5% sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer (bottom layer) and dry it over anhydrous sodium sulfate.

    • Transfer the dried organic layer to a clean GC vial for analysis.

II. Instrumentation and Data Acquisition (GC-MS)

  • Instrument: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split or splitless, depending on sample concentration).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8][9][10]

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

    • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

III. Data Analysis

  • Identify the peak corresponding to the derivatized this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak of the derivatized compound.

  • Analyze the fragmentation pattern and compare it to the predicted fragments, adjusting for the mass of the derivatizing group (e.g., a methyl group).

  • Utilize mass spectral libraries (e.g., NIST) for comparison with known spectra of similar compounds.

Workflow for Mass Spectrometry Analysis

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Derivatize (Esterification) Dissolve->Derivatize Neutralize Neutralize Derivatize->Neutralize Dry Dry Organic Layer Neutralize->Dry Prep_Vial Transfer to GC Vial Dry->Prep_Vial Inject Inject into GC-MS Prep_Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect TIC Analyze Total Ion Chromatogram Detect->TIC Extract_MS Extract Mass Spectrum TIC->Extract_MS Identify_M Identify Molecular Ion Extract_MS->Identify_M Analyze_Frag Analyze Fragmentation Pattern Identify_M->Analyze_Frag Library_Search Compare with Spectral Libraries Analyze_Frag->Library_Search

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a framework for the interpretation of mass spectrometry data for this compound and a detailed protocol for its analysis. While the fragmentation data presented is predictive, it offers a solid basis for the identification and structural confirmation of this important pharmaceutical intermediate. The provided experimental protocol can be adapted to various laboratory settings and instrumentation. For all laboratory work, appropriate safety precautions should be taken, especially when handling corrosive reagents.[2]

References

Application Note: High-Performance Liquid Chromatography for Purity Assessment of 2-[4-(bromomethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity assessment of 2-[4-(bromomethyl)phenyl]propanoic acid, a key intermediate in the synthesis of various pharmaceuticals. The developed isocratic reverse-phase HPLC method provides excellent separation and resolution of the main compound from its potential impurities. This document provides a comprehensive protocol, including system suitability parameters, and is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a critical building block in organic synthesis, notably as an intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs) like Loxoprofen.[1][2] Given its role in pharmaceutical manufacturing, ensuring the purity of this intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines a validated HPLC method designed for the routine purity analysis of this compound, ensuring reliable and reproducible results.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₁BrO₂[1][3]
Molecular Weight 243.10 g/mol [3][4]
Melting Point 126-130 °C[1][4]
Appearance White to light yellow powder/crystal[1][5]
Solubility Slightly soluble in Chloroform and Methanol[1]

HPLC Method Parameters

A reverse-phase HPLC method was developed and validated for the purity assessment of this compound. The method is capable of separating the main component from its potential process-related impurities.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Experimental Protocol

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Phosphoric acid (AR grade)

  • Purified water (Milli-Q or equivalent)

  • This compound reference standard

  • This compound sample for testing

  • Methanol (HPLC grade) for sample dissolution

Preparation of Solutions

Mobile Phase (Acetonitrile : 0.1% Phosphoric acid in Water, 60:40 v/v):

  • Prepare 0.1% phosphoric acid in water by adding 1 mL of phosphoric acid to 1000 mL of purified water and mix well.

  • Mix 600 mL of acetonitrile with 400 mL of 0.1% phosphoric acid in water.

  • Degas the mobile phase by sonication or vacuum filtration before use.

Standard Solution Preparation (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer it to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Mix thoroughly.

Sample Solution Preparation (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Transfer it to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Mix thoroughly.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (methanol) to ensure the baseline is free from interfering peaks.

  • Inject the standard solution five times to check for system suitability.

  • Inject the sample solution in duplicate.

  • After all injections are complete, wash the column with a higher proportion of the organic solvent (e.g., 80% acetonitrile in water) for 30 minutes.

System Suitability

The following system suitability parameters should be met for the analysis to be valid.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0% (for 5 replicate injections of the standard)

Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of main peak / Total area of all peaks) x 100

Potential Impurities

Based on the synthesis route of Loxoprofen, of which this compound is an intermediate, potential impurities could include starting materials, by-products, and degradation products.[2][6] This method is designed to separate the active compound from such related substances.

Workflow Diagram

HPLC_Workflow prep_mobile_phase Prepare Mobile Phase (ACN:0.1% H3PO4, 60:40) system_equilibration Equilibrate HPLC System prep_mobile_phase->system_equilibration prep_standard Prepare Standard Solution (0.5 mg/mL in Methanol) system_suitability System Suitability Injections (5x Standard) prep_standard->system_suitability prep_sample Prepare Sample Solution (0.5 mg/mL in Methanol) sample_injection Inject Sample Solutions (2x) prep_sample->sample_injection blank_injection Inject Blank (Methanol) system_equilibration->blank_injection blank_injection->system_suitability check_suitability Check System Suitability Criteria system_suitability->check_suitability check_suitability->system_equilibration Fail check_suitability->sample_injection Pass data_acquisition Data Acquisition & Integration sample_injection->data_acquisition data_analysis Calculate Purity (%) data_acquisition->data_analysis report Generate Report data_analysis->report end_process End report->end_process

Caption: HPLC analysis workflow for purity assessment.

Conclusion

The described HPLC method is specific, precise, and accurate for the purity determination of this compound. The protocol is straightforward and can be readily implemented in a quality control laboratory for routine analysis of this important pharmaceutical intermediate. The provided system suitability criteria ensure the reliability and validity of the generated results.

References

Application Notes and Protocols for the Synthesis and Evaluation of Novel 2-Phenylpropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and biological evaluation of a novel series of 2-phenylpropionic acid derivatives. The described compounds have demonstrated potential as dual anti-inflammatory and antibacterial agents, offering a promising avenue for the development of new therapeutics. This document includes comprehensive experimental protocols, quantitative biological data, and visual representations of the synthetic workflow and mechanism of action.

Introduction

2-Phenylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members including ibuprofen and naproxen. The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The therapeutic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with common side effects such as gastrointestinal irritation.

Recent research has focused on the development of novel 2-phenylpropionic acid derivatives with improved efficacy, selectivity, and safety profiles. The compounds described herein are a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives that have been synthesized and evaluated for their dual COX inhibitory and antibacterial activities.[1][2][3]

Data Presentation

The following tables summarize the in vitro biological activity of the synthesized 2-(4-substitutedmethylphenyl)propionic acid derivatives (6a-6m).

Table 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibitory Activity [1][3]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
6a >100>100-
6b >100>100-
6c 85.327.4511.45
6d 56.235.1210.98
6e 78.916.8711.49
6f 63.454.7813.27
6g 45.123.1514.32
6h 10.210.8911.47
6i 33.452.5613.07
6j 28.761.9814.53
6k 15.891.1214.19
6l 8.760.5416.22
6m 41.233.8710.65
Ibuprofen 12.5415.230.82
Nimesulide >1000.45>222

Table 2: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) [1][3]

CompoundS. aureus ATCC 29213E. coli ATCC 25922P. aeruginosa ATCC 27853E. faecalis ATCC 29212
6a 128256>512256
6b 128256>512256
6c 64128512128
6d 326425664
6e 64128512128
6f 64128256128
6g 326425664
6h 163212832
6i 326425664
6j 326425664
6k 163212832
6l 8166416
6m 326425664
Chloramphenicol 84168

Experimental Protocols

Synthesis of 2-(4-(bromomethyl)phenyl)propanoic acid (Intermediate)

A common intermediate for the synthesis of the novel derivatives is 2-(4-(bromomethyl)phenyl)propanoic acid.

Materials:

  • 2-(p-tolyl)propanoic acid

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride (CCl₄)

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • A mixture of 2-(p-tolyl)propanoic acid (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with 5% sodium bicarbonate solution and then with water.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure using a rotary evaporator.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) to yield 2-(4-(bromomethyl)phenyl)propanoic acid.

General Procedure for the Synthesis of 2-(4-substitutedmethylphenyl)propionic acid Derivatives (6a-m)

Materials:

  • 2-(4-(bromomethyl)phenyl)propanoic acid

  • Appropriate thiol or amine reactant (1 equivalent)

  • Potassium carbonate (or other suitable base)

  • Acetone (or other suitable solvent)

  • Stirring apparatus

  • Reflux condenser

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • To a solution of 2-(4-(bromomethyl)phenyl)propanoic acid (1 equivalent) in acetone, the appropriate thiol or amine (1 equivalent) and potassium carbonate (1.5 equivalents) are added.

  • The reaction mixture is stirred at room temperature for 30 minutes and then heated to reflux for 3-5 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired 2-(4-substitutedmethylphenyl)propionic acid derivative.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

The COX inhibitory activity of the synthesized compounds is determined using a fluorometric inhibitor screening kit.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Assay buffer

  • Test compounds and reference inhibitors (Ibuprofen, Nimesulide)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, the fluorometric probe, and heme in a 96-well plate.

  • Add the test compounds or reference inhibitors at various concentrations to the wells.

  • Initiate the reaction by adding the COX-1 or COX-2 enzyme to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Start the enzymatic reaction by adding arachidonic acid to all wells.

  • Measure the fluorescence intensity kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • The rate of the reaction is calculated from the linear portion of the fluorescence versus time curve.

  • The percent inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains is determined using the broth microdilution method.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (S. aureus, E. coli, P. aeruginosa, E. faecalis)

  • Test compounds and reference antibiotic (Chloramphenicol)

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well microplate to obtain a range of concentrations.

  • Prepare a standardized bacterial inoculum (0.5 McFarland standard) for each bacterial strain.

  • Inoculate each well of the microplate with the bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Cyclooxygenase (COX) Inhibition Pathway

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Novel_Derivative Novel 2-Phenylpropionic Acid Derivative Novel_Derivative->COX1 Inhibition Novel_Derivative->COX2 Inhibition

Caption: Inhibition of COX-1 and COX-2 by novel 2-phenylpropionic acid derivatives.

Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow Start Start: 2-(p-tolyl)propanoic acid Synthesis_Intermediate Synthesis of Intermediate 2-(4-(bromomethyl)phenyl)propanoic acid Start->Synthesis_Intermediate Synthesis_Derivatives Synthesis of Novel Derivatives (6a-m) (Reaction with thiols/amines) Synthesis_Intermediate->Synthesis_Derivatives Purification Purification (Column Chromatography) Synthesis_Derivatives->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Biological_Evaluation Biological Evaluation Characterization->Biological_Evaluation COX_Assay COX-1/COX-2 Inhibition Assay Biological_Evaluation->COX_Assay Antibacterial_Assay Antibacterial Activity Assay (MIC Determination) Biological_Evaluation->Antibacterial_Assay Data_Analysis Data Analysis (IC50 and MIC Calculation) COX_Assay->Data_Analysis Antibacterial_Assay->Data_Analysis

Caption: Workflow for the synthesis and biological evaluation of novel derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-[4-(bromomethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-[4-(bromomethyl)phenyl]propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary and most effective method for purifying crude this compound is recrystallization.[1][2][3] This technique is widely cited for its ability to yield high-purity material, often exceeding 99%.[3] Column chromatography can also be employed, though it is less commonly described in the initial purification stages.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities can include positional isomers, such as 2-[(2-bromomethyl)phenyl]propanoic acid and 2-[(3-bromomethyl)phenyl]propanoic acid, as well as dibrominated byproducts.[1][3] Unreacted starting materials or reagents from the synthesis may also be present.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound.[1][3] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities, while melting point analysis can provide a good indication of purity, as impurities will typically broaden the melting range.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSolution
Oiling out instead of crystallizing The compound is not dissolving completely in the hot solvent.Ensure the compound is fully dissolved in the minimum amount of boiling solvent. If it persists, consider a different solvent or a solvent mixture.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The solution is supersaturated.Try scratching the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal of the pure product can also be effective.
Low recovery of purified product Too much solvent was used during dissolution.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility and maximize crystal formation.
Premature crystallization occurred during hot filtration.Pre-heat the filtration apparatus (funnel and filter flask) to prevent the product from crystallizing out on the filter paper.
Product is still impure after recrystallization The chosen solvent is not effective at separating the specific impurity.Select a different recrystallization solvent or a solvent pair ("good" solvent and "poor" solvent) to improve selectivity.
The impurity co-crystallizes with the product.Consider a different purification technique, such as column chromatography, or an acid-base extraction to remove impurities with different chemical properties.

Experimental Protocols

Recrystallization Protocol

This protocol is a generalized procedure based on methods cited for the purification of this compound.[1][3]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., toluene, dichloroethane, or aqueous methanol) in an Erlenmeyer flask.[1][3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Summary of Recrystallization Solvents and Achieved Purity:

Recrystallization SolventAchieved PurityReference
Toluene>98.5%[1]
Dichloroethane99.1%[3]
Isopropyl ether99.5%[3]
Aqueous Methanol99.2%[2]

Visualizations

experimental_workflow cluster_input Input cluster_purification Purification Process cluster_output Output crude_product Crude this compound dissolution Dissolution in minimal hot solvent crude_product->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization No insoluble impurities hot_filtration->crystallization isolation Vacuum Filtration crystallization->isolation washing Washing with cold solvent isolation->washing drying Drying under vacuum washing->drying pure_product Purified Product (>99% Purity) drying->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_problems Identify the Issue cluster_solutions Potential Solutions start Recrystallization Problem Occurs oiling_out Oiling Out? start->oiling_out Is it... low_yield Low Yield? start->low_yield Is it... impure_product Still Impure? start->impure_product Is it... solution_oiling_out - Check solvent suitability - Slow down cooling - Scratch flask/add seed crystal oiling_out->solution_oiling_out solution_low_yield - Minimize solvent volume - Ensure thorough cooling - Pre-heat filtration apparatus low_yield->solution_low_yield solution_impure - Change recrystallization solvent - Consider column chromatography - Perform acid-base extraction impure_product->solution_impure end Problem Resolved solution_oiling_out->end solution_low_yield->end solution_impure->end

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Recrystallization of 2-[4-(bromomethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the recrystallization of 2-[4-(bromomethyl)phenyl]propanoic acid (BMPPA), a key intermediate in the synthesis of drugs like Loxoprofen.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The choice of solvent is critical for successful recrystallization.[3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][4] Based on available literature, effective solvents for BMPPA include isopropyl ether and 1,2-dichloroethane.[1][5] A mixed solvent system, such as ethanol-water or toluene-hexane, can also be effective, particularly for addressing issues like "oiling out".[6]

Q2: My compound has "oiled out" and is not forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts and comes out of solution as a liquid instead of a crystalline solid.[7][8] This often happens if the boiling point of the solvent is higher than the compound's melting point or if the solution is cooled too quickly.[7][9] The melting point of BMPPA is approximately 126-130 °C.[2][10]

To resolve this, you can:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional "good" solvent to ensure the compound stays dissolved at a slightly lower temperature.[7]

  • Allow the solution to cool much more slowly to promote proper crystal lattice formation.[11]

  • If the problem persists, consider using a different solvent or a mixed-solvent system with a lower boiling point.[12]

Q3: No crystals are forming even after the solution has cooled. How can I induce crystallization?

A3: A supersaturated solution that fails to crystallize can often be induced to do so. Here are a few techniques:

  • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[11][12]

  • Seeding: Add a single, pure crystal of this compound to the solution. This "seed crystal" acts as a template for other crystals to grow upon.[11][13]

  • Concentration: If too much solvent was added, you may need to gently heat the solution to evaporate some of the solvent and increase the concentration of the compound.[7][9]

  • Extended Cooling: Ensure the solution has been cooled sufficiently, perhaps in an ice bath, to minimize the solubility of the product.[14]

Q4: The purified crystals are discolored (e.g., yellow or orange). How can I remove the colored impurities?

A4: Discoloration is typically due to persistent impurities. To address this:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs colored impurities onto its surface.[11][15] Use only a minimal amount, as charcoal can also adsorb your desired product, reducing the overall yield.

  • Hot Filtration: After treatment with charcoal, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool.[3] Ensure the filtration apparatus is pre-heated to prevent premature crystallization in the funnel.[12]

Q5: What is a typical yield and purity for this recrystallization?

A5: A successful recrystallization should result in a significant increase in purity. A documented protocol using isopropyl ether yielded a white crystalline powder of 2-[(4-bromomethyl)phenyl]propionic acid with a purity of 99.5% as determined by HPLC.[1] The final yield will depend on factors such as the initial purity of the crude material and the careful execution of the protocol, but a good recrystallization aims to maximize recovery while achieving the desired purity.[6]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₁₁BrO₂[2][16]
Molecular Weight 243.1 g/mol [2][16]
Melting Point 126-130 °C[2][10]
Appearance White to light yellow/orange powder or crystal[2][10]
Solubility Slightly soluble in Chloroform and Methanol[2][10]
Storage Keep in a dark place, sealed in dry, room temperature[2][10]

Experimental Protocol: Recrystallization

This protocol provides a generalized procedure for the purification of this compound.

  • Solvent Selection: Choose an appropriate solvent (e.g., isopropyl ether or 1,2-dichloroethane). Perform a small-scale test if unsure. The ideal solvent will dissolve the crude product when hot but not at room temperature.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[6] Avoid adding excess solvent, as this will reduce your final yield.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely.[12]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[3][9]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.

Visual Guides

Recrystallization_Workflow cluster_purification Purification Process Start Crude Product Dissolve 1. Dissolve in Minimal Hot Solvent Start->Dissolve Filter 2. Hot Filtration (Optional) Dissolve->Filter Impurities Present? Cool 3. Slow Cooling & Ice Bath Dissolve->Cool No Impurities Filter->Cool Isolate 4. Vacuum Filtration Cool->Isolate Wash 5. Wash with Cold Solvent Isolate->Wash Dry 6. Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Experimental workflow for the recrystallization of a solid compound.

Troubleshooting_Guide Start Problem Encountered OilingOut Compound 'Oiled Out'? Start->OilingOut During Cooling NoCrystals No Crystals Formed? Start->NoCrystals After Cooling OilingOut_Sol1 Reheat & Add More Solvent OilingOut->OilingOut_Sol1 OilingOut_Sol2 Cool Solution More Slowly OilingOut->OilingOut_Sol2 NoCrystals_Cause1 Too Much Solvent? NoCrystals->NoCrystals_Cause1 NoCrystals_Cause2 Supersaturated? NoCrystals->NoCrystals_Cause2 NoCrystals_Sol1 Evaporate Excess Solvent NoCrystals_Cause1->NoCrystals_Sol1 Yes NoCrystals_Sol2 Scratch Flask or Add Seed Crystal NoCrystals_Cause2->NoCrystals_Sol2 Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

References

common side products in the synthesis of 2-[4-(bromomethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[4-(bromomethyl)phenyl]propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: The most frequently encountered side products include regioisomers, unreacted starting material, and over-brominated species. Specifically, these are:

  • Regioisomers: 2-[2-(bromomethyl)phenyl]propanoic acid (ortho-isomer) and 2-[3-(bromomethyl)phenyl]propanoic acid (meta-isomer) can form due to non-selective bromination on the aromatic ring.

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting material, 2-(4-methylphenyl)propanoic acid.

  • Di-brominated Impurity: Over-bromination can result in the formation of a di-bromo side product, such as 2-[4-(dibromomethyl)phenyl]propanoic acid or products with bromine on both the methyl group and the aromatic ring.[1]

  • Coupling Product: In syntheses involving free radical bromination, coupling of benzyl radicals can lead to the formation of 1,2-bis(4-(1-carboxyethyl)phenyl)ethane.

Q2: How can I minimize the formation of these side products?

A2: To minimize the formation of impurities, consider the following strategies:

  • For Regioisomers: Employing a milder brominating agent or optimizing reaction conditions (e.g., lower temperature) can enhance the selectivity for the desired para-isomer.

  • For Unreacted Starting Material: Ensure the use of an appropriate molar ratio of the brominating agent and allow for sufficient reaction time. Monitoring the reaction progress by techniques like TLC or GC can help determine the point of completion.

  • For Di-brominated Impurity: Use a controlled amount of the brominating agent (e.g., close to a 1:1 molar ratio with the starting material) and avoid prolonged reaction times after the starting material has been consumed.

Q3: What purification methods are most effective for removing these impurities?

A3: Recrystallization is a common and effective method for purifying this compound.[2][3] Solvents such as 1,2-dichloroethane or isopropyl ether have been reported to be effective.[2][3] Column chromatography can also be employed for more challenging separations.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress using TLC or GC to ensure completion.
Non-selective bromination leading to a high proportion of isomers.Optimize reaction conditions (e.g., lower temperature, different solvent). Consider using a more selective brominating agent.
Loss of product during work-up or purification.Ensure proper pH adjustment during extraction. Optimize the recrystallization solvent and procedure to minimize loss.
Presence of Multiple Spots on TLC/Peaks in GC-MS Formation of side products (isomers, di-brominated species).Refer to Q2 for strategies to minimize side product formation.
Contamination from reagents or solvents.Use high-purity reagents and solvents.
Product is an Oil or Fails to Crystallize Presence of significant impurities.Attempt purification by column chromatography before recrystallization.
Residual solvent.Ensure the product is thoroughly dried under vacuum.

Quantitative Data on Impurities

Reaction Conditions Desired Product Purity (GC) Major Impurity (meta-isomer) %
Bromination in an aqueous medium, crude product94.4%5.5%
Bromination in an aqueous medium, after recrystallization99.2%Not detected
Bromination at pH ~798.5%1.18%

Experimental Protocols

Synthesis of this compound via Radical Bromination of 2-(4-methylphenyl)propanoic acid

This protocol is a general representation based on common laboratory practices for benzylic bromination.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-methylphenyl)propanoic acid in a suitable solvent (e.g., dichloromethane).[2]

  • Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN), to the solution.

  • Bromination: Slowly add N-bromosuccinimide (NBS) portion-wise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is typically illuminated with a lamp to promote radical formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., 1,2-dichloroethane or isopropyl ether).[2][3]

  • Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis Troubleshooting issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Yield < Expected impurity Presence of Impurities issue->impurity Multiple spots/peaks in analysis physical_state Incorrect Physical State (e.g., oil instead of solid) issue->physical_state Product not solidifying cause_yield Determine Cause of Low Yield low_yield->cause_yield cause_impurity Identify Impurity Type impurity->cause_impurity cause_physical Determine Cause of State physical_state->cause_physical incomplete_rxn Incomplete Reaction cause_yield->incomplete_rxn side_reactions Excessive Side Reactions cause_yield->side_reactions workup_loss Loss During Work-up cause_yield->workup_loss solution_incomplete Optimize Reaction: - Increase reaction time/temp - Check reagent stoichiometry incomplete_rxn->solution_incomplete solution_side_reactions Optimize Selectivity: - Lower temperature - Use milder reagents side_reactions->solution_side_reactions solution_workup Refine Purification: - Optimize extraction pH - Improve recrystallization workup_loss->solution_workup end Achieve Pure Product solution_incomplete->end solution_side_reactions->end solution_workup->end isomers Isomeric Impurities (ortho, meta) cause_impurity->isomers unreacted_sm Unreacted Starting Material cause_impurity->unreacted_sm dibromo Di-brominated Byproduct cause_impurity->dibromo solution_isomers Improve Regioselectivity: - Adjust reaction conditions isomers->solution_isomers solution_sm Drive Reaction to Completion: - Increase reaction time unreacted_sm->solution_sm solution_dibromo Control Stoichiometry: - Use ~1 eq. of brominating agent dibromo->solution_dibromo solution_isomers->end solution_sm->end solution_dibromo->end high_impurity High Impurity Content cause_physical->high_impurity residual_solvent Residual Solvent cause_physical->residual_solvent solution_high_impurity Purify Further: - Column chromatography high_impurity->solution_high_impurity solution_solvent Thorough Drying: - Dry under vacuum residual_solvent->solution_solvent solution_high_impurity->end solution_solvent->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

stability and degradation of 2-[4-(bromomethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-[4-(bromomethyl)phenyl]propanoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What are the general properties and storage recommendations for this compound?

This compound is a white to off-white solid.[1] It is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] For detailed chemical and physical properties, refer to the table below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Appearance White to off-white solid
Melting Point 126-130 °C
Solubility Sparingly soluble in water. Soluble in organic solvents such as chloroform and methanol.
Storage Store in a dry, cool, and well-ventilated place.[3] Keep the container tightly closed. For long-term storage, it is recommended to store at 2-8°C in an amber vial under an inert atmosphere.

2. What are the primary stability concerns for this compound?

The primary stability concerns for this compound stem from the reactivity of the benzylic bromide and carboxylic acid functional groups. Key factors that can influence its stability include:

  • Hydrolysis: The benzylic bromide is susceptible to hydrolysis, which would result in the formation of 2-[4-(hydroxymethyl)phenyl]propanoic acid. This reaction can be accelerated by the presence of water and nucleophiles.

  • Oxidation: The benzylic position is prone to oxidation, potentially leading to the formation of the corresponding aldehyde or carboxylic acid.[4]

  • Photodegradation: Benzylic bromides can be light-sensitive and may degrade upon exposure to light, often through free-radical pathways.[4][5]

  • Thermal Degradation: While generally stable at room temperature, elevated temperatures can promote decomposition. Hazardous decomposition products include carbon monoxide and carbon dioxide.[3]

  • Incompatibilities: The compound is incompatible with strong oxidizing agents.[3]

3. What are the likely degradation products of this compound?

Based on the chemical structure and known reactivity of benzylic halides and carboxylic acids, the following are potential degradation products.

Table 2: Potential Degradation Products of this compound

Degradation PathwayPotential Degradation ProductChemical Structure
Hydrolysis 2-[4-(hydroxymethyl)phenyl]propanoic acidC₁₀H₁₂O₃
Oxidation 2-(4-formylphenyl)propanoic acidC₁₀H₁₀O₃
Oxidation 4-(1-carboxyethyl)benzoic acidC₁₀H₁₀O₄
Dimerization (Impurity) Dibrominated speciesC₁₀H₁₀Br₂O₂

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving this compound.

Problem Possible Cause Solution
Inconsistent experimental results or loss of compound activity. Degradation of the compound due to improper handling or storage.Prepare solutions fresh for each experiment. Store stock solutions in small aliquots at -20°C or -80°C in amber vials to protect from light and repeated freeze-thaw cycles.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). The compound has degraded into one or more byproducts.Analyze the sample alongside a freshly prepared standard to identify degradation peaks. Consider the potential degradation products listed in Table 2 and adjust experimental conditions to minimize their formation (e.g., use of inert atmosphere, protection from light).
Difficulty in dissolving the compound in aqueous buffers. The compound has low aqueous solubility.Dissolve the compound in a minimal amount of a compatible organic solvent (e.g., DMSO, ethanol) before diluting with the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment.
Reaction mixture turns yellow or brown. Potential decomposition or side reactions.This could indicate oxidation or other degradation pathways. Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) and protect from light.

Experimental Protocols

Protocol 1: General Procedure for Solution Preparation

  • Accurately weigh the desired amount of this compound in a fume hood.

  • In a clean, dry amber glass vial, add a small volume of a suitable organic solvent (e.g., DMSO or methanol).

  • Add the weighed compound to the solvent and vortex or sonicate until fully dissolved.

  • If required, dilute the stock solution to the final desired concentration with the appropriate solvent or buffer.

  • Store the stock solution at ≤ -20°C and protected from light. Prepare fresh working solutions daily.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the stability of the compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl to an aliquot of the stock solution. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Add 0.1 M NaOH to an aliquot of the stock solution. Incubate at 60°C for a defined period.

    • Oxidative Degradation: Add 3% hydrogen peroxide to an aliquot of the stock solution. Keep at room temperature and protected from light for a defined period.

    • Thermal Degradation: Incubate an aliquot of the stock solution at a high temperature (e.g., 80°C) in the dark for a defined period.

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method like HPLC-UV.

Visualizations

DegradationPathways A This compound B 2-[4-(hydroxymethyl)phenyl]propanoic acid A->B Hydrolysis (H₂O, Nu⁻) C 2-(4-formylphenyl)propanoic acid A->C Oxidation ([O]) D 4-(1-carboxyethyl)benzoic acid C->D Further Oxidation ([O])

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare stock solution of This compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation (H₂O₂) prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo analysis Analyze by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Safe Handling of 2-[4-(bromomethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting for common handling issues, and detailed protocols for researchers, scientists, and drug development professionals working with 2-[4-(bromomethyl)phenyl]propanoic acid (CAS No. 111128-12-2).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance that can cause severe skin burns and serious eye damage.[1][2][3][4] It is classified as a corrosive material.[1][4][5] Additionally, it may cause respiratory irritation if inhaled.[6] It is also identified as a lachrymator, meaning it can cause tearing.[4]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: To ensure personal safety, the following PPE must be worn:

  • Gloves: Chemical-resistant gloves are required to prevent skin contact.[4][6]

  • Eye Protection: Chemical safety goggles or a face shield are necessary to protect against serious eye damage.[4][6]

  • Protective Clothing: A lab coat or other protective clothing should be worn to cover exposed skin.[4][6]

  • Respiratory Protection: In poorly ventilated areas or when dust is generated, a NIOSH-approved respirator (such as a dust mask type N95) is recommended.[5]

Q3: I accidentally spilled a small amount of the powder on the lab bench. What is the correct cleanup procedure?

A3: For small spills, you should first ensure the area is well-ventilated and you are wearing the appropriate PPE.[4][6] Avoid creating dust.[3] Gently sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[4][6] Consult local regulations for proper waste disposal.[4]

Q4: What should I do in case of accidental skin or eye contact?

A4: Immediate action is crucial:

  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin with plenty of soap and water.[6] Seek immediate medical attention as corrosive injuries can be severe.[3][7]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[3][6] If you are wearing contact lenses, remove them if it is safe to do so and continue rinsing.[3] Seek immediate medical attention.[4]

Q5: How should this compound be stored?

A5: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][6] It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[3][4][6]

Data Presentation

Physical and Chemical Properties

PropertyValueSource
CAS Number 111128-12-2[2][5][6][8]
Molecular Formula C10H11BrO2[1][2][8]
Molecular Weight ~243.10 g/mol [1][2][5][8]
Appearance Beige to cream crystalline powder[2]
Melting Point 126-130 °C[2][5][9]
Solubility Sparingly soluble in water; Soluble in DMSO and DMF[2]

Hazard Identification

Hazard ClassificationGHS CodeSignal Word
Skin Corrosion/Irritation (Category 1B)H314Danger
Serious Eye Damage/Eye Irritation (Category 1)H314Danger
Specific target organ toxicity (single exposure) - Respiratory systemMay cause respiratory irritationWarning

Experimental Protocols

Protocol 1: Emergency First Aid Procedures

  • Inhalation:

    • Immediately move the affected individual to fresh air.[3][6]

    • If breathing is difficult, provide oxygen.[3]

    • If the individual is not breathing, administer artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[3]

    • Seek immediate medical attention.[6]

  • Skin Contact:

    • Immediately remove all contaminated clothing and shoes.[6]

    • Wash the affected area with large amounts of soap and water.[6]

    • Seek immediate medical attention.[6]

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]

    • Remove contact lenses if present and easy to do.[3]

    • Continue rinsing.

    • Seek immediate medical attention.[4]

  • Ingestion:

    • Do NOT induce vomiting.[3][4]

    • Rinse the mouth with water.[3][6]

    • Seek immediate medical attention.[6]

Protocol 2: Accidental Release and Spill Cleanup

  • Personal Precautions:

    • Ensure adequate ventilation.[6]

    • Wear all required personal protective equipment, including respiratory protection, gloves, eye protection, and protective clothing.[4][6]

    • Avoid dust formation.[3]

  • Containment and Cleaning:

    • Prevent further leakage or spillage if it is safe to do so.[4]

    • For solid spills, carefully sweep up the material.[6] Avoid generating dust.

    • Place the collected material into a suitable and properly labeled container for disposal.[4][6]

  • Environmental Precautions:

    • Do not let the product enter drains, other waterways, or soil.[4]

Mandatory Visualization

Safe_Handling_Workflow start Start: Receive Chemical storage Store in a cool, dry, well-ventilated area. Keep container sealed. start->storage Upon Receipt ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Gloves - Respirator (if needed) storage->ppe Before Use handling Handling: - Use in a fume hood or well-ventilated area. - Avoid dust generation. - Wash hands after use. ppe->handling spill Accidental Spill? handling->spill exposure Personal Exposure? handling->exposure waste Dispose of waste in a sealed, labeled container according to regulations. handling->waste After Experiment spill->handling No spill_cleanup Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Wear full PPE 3. Contain & Collect 4. Dispose as hazardous waste spill->spill_cleanup Yes spill_cleanup->handling first_aid First Aid Protocol: - Skin: Wash with water - Eyes: Rinse with water - Inhalation: Move to fresh air - Ingestion: Do NOT induce vomiting exposure->first_aid Yes exposure->waste No medical Seek Immediate Medical Attention first_aid->medical end End of Process waste->end

Caption: Workflow for the safe handling of this compound.

References

Technical Support Center: Bromination of Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of propionic acid derivatives. This resource is designed for researchers, scientists, and professionals in drug development to provide clear and actionable guidance for resolving common issues encountered during these synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the α-bromination of propionic acid and its derivatives?

A1: The most prevalent and effective method is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction introduces a bromine atom at the carbon adjacent to the carbonyl group (the α-carbon). It typically involves reacting the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[1]

Q2: What are the primary side reactions to be aware of during the bromination of propionic acid derivatives?

A2: The main side reactions include the formation of α,β-unsaturated carboxylic acids, which can occur at elevated temperatures, and the formation of polybrominated products if an excess of bromine is used.[2]

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The HVZ reaction can require prolonged reaction times and elevated temperatures to proceed to completion.[2] Ensure your reaction is running for a sufficient duration at the optimal temperature.

  • Suboptimal reagent ratios: The amount of catalyst (PBr₃ or red phosphorus) and bromine can significantly impact the yield. A molar excess of bromine is often required.

  • Workup losses: The product may be lost during the extraction and purification steps. Ensure proper phase separation and minimize transfers.

  • Side reactions: As mentioned in Q2, the formation of byproducts will consume your starting material and reduce the yield of the desired product.

Q4: How can I synthesize α-bromo esters or amides of propionic acid using the HVZ reaction?

A4: The standard HVZ reaction on a carboxylic acid produces an α-bromo acyl bromide intermediate. Instead of quenching the reaction with water to form the carboxylic acid, you can add an alcohol (e.g., ethanol) to yield the corresponding α-bromo ester (e.g., ethyl 2-bromopropionate) or an amine to produce the α-bromo amide.[3][4]

Troubleshooting Guide

This guide will help you diagnose and resolve common issues encountered during the bromination of propionic acid derivatives.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete conversion of the carboxylic acid to the acyl bromide.Ensure the use of a catalytic amount of fresh PBr₃ or red phosphorus. The reaction of PBr₃ with the carboxylic acid is the first step of the HVZ reaction.
Reaction temperature is too low or reaction time is too short.The HVZ reaction often requires high temperatures (e.g., reflux) and extended reaction times (several hours to overnight) to achieve good conversion.[2][3]
Insufficient amount of bromine.Use a molar excess of bromine to ensure complete bromination of the enol intermediate.
Presence of Unreacted Starting Material Incomplete reaction.See "Low or No Product Formation" above.
Inefficient mixing.Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.
Formation of a Dark-Colored Reaction Mixture This is often normal for the HVZ reaction, especially when using red phosphorus.Proceed with the workup and purification. The color is usually due to impurities that can be removed.
Formation of α,β-Unsaturated Byproduct The reaction temperature is too high, leading to the elimination of HBr.[2]Carefully control the reaction temperature. While high temperatures are needed, excessive heat can promote elimination.
Formation of Polybrominated Byproducts Use of a large excess of bromine.Use a controlled molar excess of bromine. The stoichiometry should be carefully calculated.
Difficulties in Product Purification The product is co-distilling with impurities.Use fractional distillation under reduced pressure for better separation.
The product is an oil and difficult to crystallize.Consider converting the carboxylic acid to a solid derivative (e.g., an amide) for easier purification and characterization.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes reported yields for the synthesis of ethyl 2-bromopropionate under different catalytic conditions.

CatalystPurity of Ethyl 2-Bromopropionate (%)Yield (%) (calculated by propionic acid)Reference
Composite Catalyst (unspecified)99.2-99.497.6-98.1[5]
Composite Catalyst (without carrier treatment or copper nitrate)97.592.7[5]
p-Toluenesulfonic acidNot specifiedGenerally good, but complex workup[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromopropionic Acid via Hell-Volhard-Zelinsky Reaction

Materials:

  • Propionic acid

  • Red phosphorus

  • Bromine

  • Water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add propionic acid and a catalytic amount of red phosphorus.

  • Gently heat the mixture.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and will produce HBr gas, which should be vented to a fume hood or neutralized with a trap.

  • After the addition of bromine is complete, continue to heat the mixture under reflux for several hours until the reaction is complete (the color of bromine should disappear).

  • Cool the reaction mixture to room temperature.

  • Slowly add water to the reaction mixture to hydrolyze the intermediate 2-bromopropionyl bromide to 2-bromopropionic acid. This step is also exothermic.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude 2-bromopropionic acid by distillation under reduced pressure.

Protocol 2: Synthesis of Ethyl 2-Bromopropionate

Materials:

  • Propionic acid

  • Thionyl chloride or PBr₃

  • Red phosphorus (if using bromine directly)

  • Bromine

  • Anhydrous ethanol

  • Acid binding agent (e.g., triethylamine)

  • Suitable solvent (e.g., ethyl acetate)

  • Saturated sodium carbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Prepare 2-bromopropionyl chloride or bromide first. This can be done by reacting propionic acid with thionyl chloride or by a standard HVZ reaction using PBr₃ and bromine.

  • Alternatively, perform the HVZ reaction on propionic acid as described in Protocol 1, but instead of quenching with water, proceed to the next step.

  • Cool the reaction mixture containing the 2-bromopropionyl halide to 0°C.

  • Slowly add anhydrous ethanol to the reaction mixture with vigorous stirring. An acid binding agent can be added to neutralize the HBr formed.

  • Allow the reaction to proceed at room temperature for several hours.

  • Wash the reaction mixture with a saturated sodium carbonate solution to remove any unreacted acid and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude ethyl 2-bromopropionate by distillation under reduced pressure. A purity of 99.2-99.4% and a yield of 97.6-98.1% have been reported for a similar process.[5]

Protocol 3: Synthesis of 2-Bromopropionamide (Conceptual Protocol)

Materials:

  • 2-Bromopropionyl chloride or bromide (prepared as in Protocol 2)

  • Ammonia solution (aqueous or in a suitable organic solvent) or a primary/secondary amine

  • Suitable solvent (e.g., diethyl ether)

Procedure:

  • Cool a solution of 2-bromopropionyl chloride or bromide in a suitable solvent to 0°C.

  • Slowly add a solution of ammonia or the desired amine to the cooled acyl halide solution with vigorous stirring. This reaction is typically fast and exothermic.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Filter the reaction mixture to remove the ammonium halide salt that has precipitated.

  • Wash the filtrate with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude 2-bromopropionamide.

  • The crude product can be purified by recrystallization from a suitable solvent.

Visualizations

experimental_workflow cluster_start Starting Material cluster_hvz Hell-Volhard-Zelinsky Reaction cluster_workup Workup/Quenching cluster_product Final Product start Propionic Acid Derivative hvz React with Br2 and PBr3/Red Phosphorus start->hvz intermediate α-Bromo Acyl Bromide Intermediate hvz->intermediate quench_water Quench with Water intermediate->quench_water quench_alcohol Quench with Alcohol intermediate->quench_alcohol quench_amine Quench with Amine intermediate->quench_amine product_acid α-Bromo Carboxylic Acid quench_water->product_acid product_ester α-Bromo Ester quench_alcohol->product_ester product_amide α-Bromo Amide quench_amine->product_amide

Caption: Experimental workflow for the bromination of propionic acid derivatives.

troubleshooting_logic issue Issue Encountered low_yield Low Yield issue->low_yield impurities Impurities Detected issue->impurities cause1 Incomplete Reaction? low_yield->cause1 cause2 Side Reactions? impurities->cause2 cause3 Purification Issue? impurities->cause3 solution1 Increase Reaction Time/Temp cause1->solution1 Yes solution2 Check Reagent Stoichiometry cause1->solution2 No solution3 Optimize Temperature Control cause2->solution3 Unsaturated byproduct solution4 Use Controlled Excess of Bromine cause2->solution4 Polybrominated byproduct solution5 Improve Distillation/Recrystallization cause3->solution5

Caption: Troubleshooting logic for bromination issues.

References

optimizing reaction conditions for Grignard reaction with brominated compounds

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for optimizing Grignard reactions with brominated compounds.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Grignard reactions involving brominated compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when preparing Grignard reagents from brominated compounds? A1: The main obstacle is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1] This layer forms upon exposure to air and prevents the magnesium from reacting with the organic bromide.[1] Successful reaction initiation requires methods to disrupt or remove this oxide layer, a process known as activation.[1][2]

Q2: Why are anhydrous (dry) conditions absolutely critical for a Grignard reaction? A2: Grignard reagents are potent bases and will react readily with any source of acidic protons, such as water.[3] This reaction quenches the Grignard reagent, converting it into an alkane and rendering it useless for the desired carbon-carbon bond formation.[3][4] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent this side reaction.[4][5]

Q3: Which solvents are suitable for Grignard reactions? A3: Ethereal solvents are essential for the formation and stabilization of Grignard reagents.[6] Diethyl ether (Et₂O) and tetrahydrofuran (THF) are the most common choices.[6] These solvents solvate the magnesium atom of the Grignard reagent through their lone pair electrons, forming a stabilizing complex.[6] Using non-polar co-solvents like toluene with an ether can sometimes reduce side reactions.[7]

Q4: Which functional groups are incompatible with Grignard reagents? A4: Due to their strong basic and nucleophilic nature, Grignard reagents are incompatible with a wide range of functional groups. The presence of these groups on the brominated substrate or in the reaction mixture will prevent the successful formation or reaction of the Grignard reagent.[5][8]

  • Acidic Protons: Alcohols, carboxylic acids, phenols, thiols, water, primary and secondary amines, and terminal alkynes.[3][5]

  • Electrophilic Carbonyls & Related Groups: Aldehydes, ketones, esters, acid chlorides, amides, nitriles, imines, epoxides, and nitro groups.[5][8]

Troubleshooting Guide

Q5: My Grignard reaction won't initiate. What are the common causes and solutions? A5: Failure to initiate is the most common problem encountered. The primary causes are an inactive magnesium surface and the presence of moisture.[5]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere (e.g., nitrogen or argon).[1][5] Solvents must be certified anhydrous or appropriately dried before use.[5]

  • Activate the Magnesium: The passivating MgO layer must be disrupted. Several methods can be employed.[1] See the Magnesium Activation Protocols section and the summary table below for detailed methods.

  • Check Reagent Purity: The brominated compound should be pure and free from water. Consider purifying the substrate if initiation issues persist.

  • Initiation Tricks: If the reaction is still sluggish, add a small portion (a few drops) of your brominated compound to the magnesium and gently warm the spot with a heat gun. Once the reaction shows visual signs of initiation (bubbling, color change, gentle reflux), begin the slow addition of the remaining substrate.[9]

Q6: My reaction starts but then turns dark brown/black, and the final yield is low. What is happening? A6: A dark coloration and low yield often indicate the prevalence of side reactions, most commonly Wurtz-type homocoupling.[5] This occurs when the newly formed Grignard reagent reacts with unreacted aryl or alkyl bromide, forming a dimer (R-R).[10][11]

Solutions to Minimize Homocoupling:

  • Control the Temperature: Maintain a gentle reflux and avoid excessive heating, as higher temperatures can favor the coupling side reaction.[4][5]

  • Slow Addition: Add the brominated compound solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.[5][10]

  • Efficient Stirring: Vigorous stirring is crucial to ensure the bromide reacts at the magnesium surface rather than in the bulk solution where it is more likely to encounter another Grignard molecule.[5]

Data Presentation

Table 1: Comparison of Common Solvents for Grignard Reactions

SolventBoiling Point (°C)Key AdvantagesConsiderations
Diethyl Ether (Et₂O) 34.6Easy to remove post-reaction; initiation is often easier to observe due to low boiling point.[6]Highly flammable; can form explosive peroxides upon storage.
Tetrahydrofuran (THF) 66Higher boiling point allows for higher reaction temperatures; better solvating properties for stabilizing the Grignard reagent.[6][12]Can be more difficult to remove; also forms peroxides.
2-Methyltetrahydrofuran (2-MeTHF) 80"Greener" solvent derived from renewable resources; higher boiling point; may suppress Wurtz coupling byproducts.[11]Higher cost; may be more difficult to remove.

Table 2: Common Magnesium Activation Methods

MethodActivating AgentProcedureVisual Indicator of Initiation
Iodine Activation One small crystal of I₂Add I₂ to dry Mg turnings. Gentle warming may be needed.[1][13]The purple/brown color of iodine fades.[1][14]
Chemical Activation A few drops of 1,2-dibromoethane (DBE)Add DBE to Mg turnings in a small amount of solvent.[2][13]Bubbling is observed (release of ethylene gas).[1][2]
Mechanical Activation Dry glass stirring rodBefore adding solvent, firmly crush some Mg turnings against the bottom of the flask under an inert atmosphere.[1][13][14]N/A (often used with a chemical activator).
Sonication Ultrasonic bathPlace the reaction flask in an ultrasonic bath.[2][13]N/A (enhances other activation methods).

Experimental Protocols

Protocol 1: Magnesium Activation Using Iodine (I₂)

  • Glassware Preparation: Ensure a round-bottom flask, condenser, and addition funnel are thoroughly dried by flame-drying under vacuum or oven-drying at >120°C. Assemble the apparatus while hot and allow it to cool under a positive pressure of inert gas (nitrogen or argon).[1]

  • Reagent Setup: To the cooled flask, add magnesium turnings (1.2 equivalents) and a magnetic stir bar.

  • Initiation: Add a single, small crystal of iodine to the flask. The flask may be gently warmed with a heat gun until iodine vapor is visible.[1][13]

  • Solvent and Halide Addition: Add a small portion of anhydrous ether (e.g., THF) to cover the magnesium. Add approximately 5-10% of your brominated compound solution via the addition funnel.

  • Observation: Stir the mixture. Successful initiation is marked by the disappearance of the brown iodine color and potentially the spontaneous, gentle refluxing of the solvent.[1] Once initiated, the remaining brominated compound can be added dropwise.

Protocol 2: Titration of Grignard Reagent Using Iodine (I₂)

Determining the precise concentration of your Grignard reagent is critical for stoichiometry-sensitive reactions.

  • Prepare Titration Solution: In a flame-dried vial under an inert atmosphere, dissolve an accurately weighed amount of iodine (I₂, approx. 100 mg) in 1.0 mL of a 0.5 M solution of anhydrous lithium chloride (LiCl) in dry THF.[15][16] The LiCl helps to keep the magnesium salts soluble.[15]

  • Cool the Solution: Cool the dark brown iodine solution to 0 °C in an ice bath.

  • Titration: While stirring, slowly add the prepared Grignard reagent solution dropwise via a 1 mL syringe.

  • Endpoint: The endpoint is reached when the solution transitions from light yellow to colorless.[16] Record the volume of Grignard reagent added.

  • Calculation: The molarity of the Grignard reagent can be calculated based on the moles of iodine used and the volume of the Grignard solution required to reach the endpoint (1:1 stoichiometry is often assumed, though a 2:1 Grignard:I₂ ratio can also be operative; consistency is key). It is recommended to perform the titration at least twice and average the results.[16]

Visual Workflow

The following diagram outlines a logical workflow for troubleshooting a Grignard reaction that fails to initiate.

Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.

References

Validation & Comparative

Validating 2-[4-(bromomethyl)phenyl]propanoic acid: A Comparative Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the spectral data for 2-[4-(bromomethyl)phenyl]propanoic acid against its non-brominated precursor, 2-(p-tolyl)propanoic acid, and the widely-used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This analysis is designed to assist researchers, scientists, and drug development professionals in validating the chemical structure and purity of this compound, a key intermediate in the synthesis of various pharmaceuticals. The guide includes detailed spectral data, experimental protocols for data acquisition, and a logical workflow for spectral validation.

Comparative Spectral Data

The following tables summarize the key spectral features of this compound, 2-(p-tolyl)propanoic acid, and Ibuprofen, facilitating a clear comparison of their structural characteristics.

Table 1: ¹H NMR Spectral Data Comparison (Predicted/Typical Shifts in CDCl₃)

Assignment This compound (Predicted) 2-(p-tolyl)propanoic acid Ibuprofen
-COOH~11-12 ppm (s, 1H)~11-12 ppm (s, 1H)~11-12 ppm (s, 1H)
Aromatic-H~7.3-7.4 ppm (d, 2H), ~7.2-7.3 ppm (d, 2H)~7.1-7.2 ppm (d, 2H), ~7.0-7.1 ppm (d, 2H)~7.2 ppm (d, 2H), ~7.1 ppm (d, 2H)
-CH₂Br~4.5 ppm (s, 2H)--
-CH(CH₃)COOH~3.7 ppm (q, 1H)~3.6 ppm (q, 1H)~3.7 ppm (q, 1H)
Ar-CH₃-~2.3 ppm (s, 3H)-
-CH(CH₃)COOH~1.5 ppm (d, 3H)~1.5 ppm (d, 3H)~1.5 ppm (d, 3H)
Ar-CH₂CH(CH₃)₂--~2.45 ppm (d, 2H)
Ar-CH₂CH(CH₃)₂--~1.85 ppm (m, 1H)
Ar-CH₂CH(CH₃)₂--~0.9 ppm (d, 6H)

Table 2: ¹³C NMR Spectral Data Comparison (Predicted/Typical Shifts in CDCl₃)

Assignment This compound (Predicted) 2-(p-tolyl)propanoic acid Ibuprofen
-COOH~180 ppm~181 ppm~181 ppm
Aromatic Quaternary-C~141 ppm, ~137 ppm~138 ppm, ~137 ppm~141 ppm, ~137 ppm
Aromatic-CH~129 ppm, ~128 ppm~129 ppm, ~127 ppm~129 ppm, ~127 ppm
-CH(CH₃)COOH~45 ppm~45 ppm~45 ppm
-CH₂Br~33 ppm--
Ar-CH₃-~21 ppm-
-CH(CH₃)COOH~18 ppm~18 ppm~18 ppm
Ar-CH₂CH(CH₃)₂--~45 ppm
Ar-CH₂CH(CH₃)₂--~30 ppm
Ar-CH₂CH(CH₃)₂--~22 ppm

Table 3: Infrared (IR) Spectroscopy Data Comparison

Functional Group This compound (Expected) 2-(p-tolyl)propanoic acid (Typical) Ibuprofen (Typical)
O-H stretch (Carboxylic Acid)3300-2500 cm⁻¹ (broad)3300-2500 cm⁻¹ (broad)3300-2500 cm⁻¹ (broad)[1][2]
C-H stretch (Aromatic)3100-3000 cm⁻¹3100-3000 cm⁻¹3100-3000 cm⁻¹
C-H stretch (Aliphatic)3000-2850 cm⁻¹3000-2850 cm⁻¹3000-2850 cm⁻¹
C=O stretch (Carboxylic Acid)~1700 cm⁻¹~1700 cm⁻¹~1706-1721 cm⁻¹[1][2]
C=C stretch (Aromatic)~1600, ~1450 cm⁻¹~1600, ~1450 cm⁻¹~1600, ~1450 cm⁻¹
C-Br stretch~600-500 cm⁻¹--

Table 4: Mass Spectrometry (MS) Data Comparison

Parameter This compound 2-(p-tolyl)propanoic acid Ibuprofen
Molecular FormulaC₁₀H₁₁BrO₂C₁₀H₁₂O₂C₁₃H₁₈O₂
Molecular Weight243.1 g/mol 164.2 g/mol 206.29 g/mol
Expected [M]⁺•m/z 242/244 (due to Br isotopes)m/z 164m/z 206
Key Fragments[M-COOH]⁺, [M-Br]⁺, [C₈H₈Br]⁺[M-COOH]⁺, [M-CH₃]⁺, [C₇H₇]⁺[M-COOH]⁺, [M-C₃H₇]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the validation of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

    • ¹H NMR Parameters:

      • Pulse sequence: Standard single-pulse sequence.

      • Spectral width: -2 to 14 ppm.

      • Acquisition time: 3-4 seconds.

      • Relaxation delay: 1-2 seconds.

      • Number of scans: 16-64.

    • ¹³C NMR Parameters:

      • Pulse sequence: Proton-decoupled single-pulse sequence.

      • Spectral width: 0 to 220 ppm.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024 or more for adequate signal-to-noise ratio.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Instrumentation: Use a Fourier-transform infrared spectrometer equipped with a diamond or germanium ATR accessory.

    • Parameters:

      • Spectral range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of scans: 16-32.

    • Data Acquisition: Record the spectrum and perform a background scan of the clean ATR crystal. The instrument software will automatically generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Electron Ionization (EI)-Mass Spectrometry:

    • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) interface if the compound is sufficiently volatile and thermally stable.

    • Instrumentation: Utilize a mass spectrometer with an electron ionization source.

    • Parameters:

      • Ionization energy: 70 eV.

      • Mass range: m/z 40-500.

      • Source temperature: 200-250 °C.

    • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by a pair of peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity.

Validation Workflow

The following diagram illustrates a logical workflow for the spectral validation of this compound.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation & Comparison Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation (Functional Groups & Connectivity) NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Comparison Comparison with Reference Spectra (e.g., Precursor, Alternatives) Structure_Confirmation->Comparison Final_Validation Final Product Validation Purity_Assessment->Final_Validation Comparison->Final_Validation

Caption: Workflow for the spectral validation of this compound.

References

A Comparative Guide to Confirming the Chemical Structure of 2-[4-(bromomethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for confirming the chemical structure of 2-[4-(bromomethyl)phenyl]propanoic acid, a key intermediate in the synthesis of the nonsteroidal anti-inflammatory drug, Loxoprofen.[1] Accurate structural confirmation is critical to ensure the purity, efficacy, and safety of subsequent active pharmaceutical ingredients. This document outlines the expected analytical data for the target compound and compares it with two structurally similar isomers, 2-(4-bromophenyl)propanoic acid and 4-(bromomethyl)phenylacetic acid, for which it could be mistaken. Detailed experimental protocols and a logical workflow for structural elucidation are also provided.

Comparison of Physicochemical Properties

A preliminary differentiation between the target compound and its structural alternatives can be made based on their fundamental physicochemical properties. While these properties can be similar, they often provide the first indication of the sample's identity.

PropertyThis compound (Target)2-(4-bromophenyl)propanoic acid (Alternative 1)4-(bromomethyl)phenylacetic acid (Alternative 2)
Molecular Formula C₁₀H₁₁BrO₂[2]C₉H₉BrO₂C₉H₉BrO₂[3]
Molecular Weight 243.10 g/mol [2]229.07 g/mol 229.07 g/mol [3]
CAS Number 111128-12-2[1]53086-53-613737-36-5[3]
Appearance White to off-white solid[4]White solidWhite to almost white powder/crystal[5]
Melting Point (°C) 126 - 130[1]Not available179 - 183[5]

Spectroscopic Data for Structural Confirmation

Spectroscopic analysis is the definitive method for confirming the chemical structure. The following tables summarize the expected data from ¹H NMR, ¹³C NMR, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number and chemical environment of hydrogen atoms in a molecule. The key differentiators between the three compounds are the chemical shifts and multiplicities of the benzylic (-CH₂Br) and aliphatic protons.

Assignment This compound (Predicted) 2-(4-bromophenyl)propanoic acid (Predicted) 4-(bromomethyl)phenylacetic acid (Experimental/Predicted)
-COOH ~11-12 ppm (s, 1H)~11-12 ppm (s, 1H)~12 ppm (s, 1H)
Aromatic H ~7.35 ppm (d, 2H), ~7.25 ppm (d, 2H)~7.45 ppm (d, 2H), ~7.20 ppm (d, 2H)~7.30 ppm (d, 2H), ~7.25 ppm (d, 2H)
-CH₂Br ~4.5 ppm (s, 2H)N/A~4.5 ppm (s, 2H)
-CH(CH₃)- ~3.7 ppm (q, 1H)~3.7 ppm (q, 1H)N/A
-CH₂-COOH N/AN/A~3.6 ppm (s, 2H)
-CH₃ ~1.5 ppm (d, 3H)~1.5 ppm (d, 3H)N/A
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy distinguishes the different carbon environments within the molecule. The presence or absence of a signal for the benzylic carbon (-CH₂Br) and the differences in the aliphatic carbon signals are key distinguishing features.

Assignment This compound (Predicted) 2-(4-bromophenyl)propanoic acid (Predicted) 4-(bromomethyl)phenylacetic acid (Experimental/Predicted)
-COOH ~179 ppm~179 ppm~177 ppm
Aromatic C (quaternary) ~142 ppm, ~137 ppm~142 ppm, ~122 ppm (C-Br)~137 ppm, ~134 ppm
Aromatic C-H ~129.5 ppm, ~129.0 ppm~132 ppm, ~129 ppm~130 ppm, ~129.5 ppm
-CH(CH₃)- ~45 ppm~45 ppmN/A
-CH₂-COOH N/AN/A~40 ppm
-CH₂Br ~33 ppmN/A~33 ppm
-CH₃ ~18 ppm~18 ppmN/A
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. All three compounds will show broad O-H and sharp C=O stretching bands characteristic of a carboxylic acid. The differentiation lies in the fingerprint region and the presence of C-Br stretching.

Vibrational Mode Expected Wavenumber (cm⁻¹) Compound(s)
O-H stretch (Carboxylic Acid) 3300 - 2500 (broad)All three
C-H stretch (Aromatic) 3100 - 3000All three
C-H stretch (Aliphatic) 3000 - 2850All three
C=O stretch (Carboxylic Acid) 1725 - 1700 (strong)All three
C=C stretch (Aromatic) 1600, 1475All three
C-Br stretch 680 - 515All three
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks (M+ and M+2) with nearly equal intensity, which is a characteristic isotopic signature. The key difference will be the molecular weight and the fragmentation patterns.

Analysis This compound 2-(4-bromophenyl)propanoic acid 4-(bromomethyl)phenylacetic acid
Molecular Ion (M⁺) m/z 242/244m/z 228/230m/z 228/230
Key Fragments Loss of -COOH (m/z 197/199), Loss of -Br (m/z 163), Tropylium ion (m/z 91)Loss of -COOH (m/z 183/185), Loss of -Br (m/z 149)Loss of -COOH (m/z 183/185), Loss of -Br (m/z 149), Tropylium ion (m/z 91)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for small organic molecules is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on sample solubility and its residual peak should not interfere with sample signals.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the spectrum on a 400 MHz or higher spectrometer.

    • For ¹H NMR , typical parameters include a 30° pulse, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • For ¹³C NMR , use proton decoupling. Typical parameters include an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis can be performed using various techniques. The Attenuated Total Reflectance (ATR) method is common for solid powders:

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the analysis of small, volatile organic compounds:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the formation of a radical cation (the molecular ion) and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak (confirming the molecular weight) and the fragmentation pattern, which provides structural clues. The characteristic Br isotope pattern (¹⁹Br/⁸¹Br ≈ 1:1) should be observed for all bromine-containing fragments.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of an unknown sample suspected to be this compound.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison cluster_3 Conclusion start Unknown Sample Received phys_chem Physicochemical Properties (MP, Appearance) start->phys_chem Measure ftir FTIR Spectroscopy phys_chem->ftir Proceed if consistent check_fg Check for -COOH (Broad O-H, C=O at ~1710 cm-1) ftir->check_fg Analyze Spectrum ms Mass Spectrometry check_mw Check MW & Br Isotope Pattern (m/z 242/244) ms->check_mw Analyze Spectrum nmr NMR Spectroscopy (1H, 13C) check_nmr Analyze NMR Signals (Benzylic -CH2Br, Propanoic side chain) nmr->check_nmr Analyze Spectra check_fg->ms Functional groups match check_mw->nmr MW and Isotope pattern match compare Compare with Reference Data (Target vs. Alternatives) check_nmr->compare Consolidate data confirmed Structure Confirmed: This compound compare->confirmed Data matches target rejected Structure Not Confirmed (Identify as Alternative or Impurity) compare->rejected Data does not match target

Caption: A logical workflow for the structural confirmation of this compound.

References

A Comparative Guide to 2-[4-(bromomethyl)phenyl]propanoic acid and its Chloro-Analog in the Synthesis of Loxoprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-[4-(bromomethyl)phenyl]propanoic acid and its primary alternative, 2-[4-(chloromethyl)phenyl]propanoic acid, as key intermediates in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Loxoprofen. The information presented herein is compiled from various sources, including chemical supplier specifications and patent literature, to offer an objective overview for research and development purposes.

Introduction

This compound is a crucial building block in the pharmaceutical industry, most notably for the synthesis of Loxoprofen. Loxoprofen exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. An alternative and often more cost-effective starting material for Loxoprofen synthesis is 2-[4-(chloromethyl)phenyl]propanoic acid. This guide will delve into a comparison of these two intermediates, covering their chemical properties, and their performance in the synthesis of Loxoprofen, supported by available experimental data.

Comparison of Intermediates: Physicochemical Properties

A consistent Certificate of Analysis (CoA) for this compound presents the following typical specifications. These are compared with the available data for its chloro-analog.

PropertyThis compound2-[4-(chloromethyl)phenyl]propanoic acid
CAS Number 111128-12-280530-55-8
Molecular Formula C₁₀H₁₁BrO₂C₁₀H₁₁ClO₂
Molecular Weight 243.10 g/mol 198.65 g/mol
Appearance White to Off-White SolidNot specified in readily available data
Melting Point 126-130 °CNot specified in readily available data
Purity (typical) 95% - 99.19%>99% (as per patent literature)

Performance in Loxoprofen Synthesis: A Comparative Overview

ParameterUtilizing this compoundUtilizing 2-[4-(chloromethyl)phenyl]propanoic acid
Overall Yield Reported yields for the synthesis of Loxoprofen sodium from the bromo-intermediate are in the range of 65.0% to 70%.[1]A patent describing the synthesis from the chloro-intermediate reports a high overall yield.[2]
Purity of Final Product Loxoprofen sodium with a purity of 99% has been reported.[1]High purity Loxoprofen is achievable.[3]
Reaction Conditions The bromomethyl group is generally more reactive than the chloromethyl group, which may allow for milder reaction conditions or shorter reaction times. However, this can also potentially lead to more side reactions.The synthesis may require slightly more forcing conditions (e.g., higher temperatures or longer reaction times) due to the lower reactivity of the chloromethyl group.
Cost-Effectiveness Generally considered to be the more expensive starting material.Often a more cost-effective alternative, which is a significant consideration for industrial-scale production.[3]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of Loxoprofen sodium, derived from patent literature. These are for informational purposes and should be adapted and optimized for specific laboratory conditions.

Synthesis of Loxoprofen Sodium from this compound

This protocol is based on a multi-step synthesis involving esterification, condensation, hydrolysis, and salt formation.

Step 1: Esterification of this compound

  • Dissolve this compound in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Stir the mixture at room temperature for several hours.

  • Neutralize the reaction mixture and extract the methyl ester with a suitable organic solvent.

  • Purify the methyl 2-[4-(bromomethyl)phenyl]propanoate by distillation under reduced pressure.

Step 2: Condensation with N-(1-cyclopentenyl)morpholine

  • Prepare N-(1-cyclopentenyl)morpholine from cyclopentanone and morpholine.

  • In a separate vessel, dissolve methyl 2-[4-(bromomethyl)phenyl]propanoate in a suitable solvent (e.g., toluene).

  • Add the N-(1-cyclopentenyl)morpholine to the solution of the methyl ester.

  • Reflux the mixture for 8-12 hours.[1]

  • After cooling, hydrolyze the resulting enamine with an acidic aqueous solution.

Step 3: Hydrolysis and Salt Formation to Loxoprofen Sodium

  • The acidic hydrolysis in the previous step also cleaves the methyl ester to yield Loxoprofen.

  • Extract the Loxoprofen into an organic solvent.

  • To the organic solution of Loxoprofen, add a solution of sodium hydroxide in ethanol.

  • The sodium salt of Loxoprofen will precipitate.

  • Collect the solid by filtration and dry to obtain Loxoprofen sodium. A reported synthesis following a similar pathway yielded Loxoprofen sodium with a purity of 99% and an overall yield of 65.0%.[1]

Synthesis of Loxoprofen via 2-[4-(chloromethyl)phenyl]propanoic acid

This pathway involves the direct chloromethylation of a substituted benzene ring, followed by condensation and subsequent steps.

Step 1: Preparation of 2-[4-(chloromethyl)phenyl]propanoic acid

  • This intermediate can be prepared by the chloromethylation of 2-phenylpropanoic acid. One patented method avoids the use of chloromethyl ether or strong Lewis acids, suggesting a more environmentally friendly approach.[2]

Step 2: Condensation and Subsequent Conversion to Loxoprofen

  • The 2-[4-(chloromethyl)phenyl]propanoic acid (or its ester) is then condensed with a cyclopentanone derivative.

  • This is followed by decarboxylation and salt formation to yield Loxoprofen sodium.

  • The patent highlights the advantages of this route as having easily obtainable raw materials, simple operation, a stable process, and high yield.[2]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Loxoprofen, like other NSAIDs, functions by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_1_2 COX-1 & COX-2 Arachidonic_Acid->COX_1_2 Prostaglandins Prostaglandins COX_1_2->Prostaglandins Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever Loxoprofen Loxoprofen Loxoprofen->COX_1_2 Inhibition Loxoprofen_Synthesis cluster_Intermediates Starting Intermediates Bromo_Intermediate 2-[4-(bromomethyl)phenyl] propanoic acid Esterification Esterification Bromo_Intermediate->Esterification Chloro_Intermediate 2-[4-(chloromethyl)phenyl] propanoic acid Chloro_Intermediate->Esterification Condensation Condensation Esterification->Condensation Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Condensation->Hydrolysis_Decarboxylation Salt_Formation Salt Formation Hydrolysis_Decarboxylation->Salt_Formation Loxoprofen_Sodium Loxoprofen_Sodium Salt_Formation->Loxoprofen_Sodium

References

A Comparative Guide to Alternative Reagents in Loxoprofen Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, selecting an optimal synthetic route is critical, balancing efficiency, safety, and environmental impact. Loxoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), can be synthesized through various pathways, each employing different reagents and strategies. This guide provides a comparative analysis of a traditional synthetic route and several modern alternatives, offering quantitative data, detailed experimental protocols, and workflow visualizations to inform reagent and pathway selection.

Overview of Synthetic Strategies

The synthesis of Loxoprofen generally involves the coupling of a phenylpropionic acid moiety with a cyclopentanone ring. The key variations in synthetic routes lie in the methods used to construct the core intermediates and the reagents employed for the crucial condensation step. This guide focuses on four distinct approaches:

  • Traditional Cyanide-Based Route : A multi-step synthesis starting from p-methylacetophenone, which relies on the use of highly toxic cyanide reagents.

  • Dieckmann Condensation Route : An alternative that builds the cyclopentanone ring from an acyclic diester and avoids the use of cyanide.

  • Enamine Alkylation Route : A modern approach that utilizes milder conditions for the key C-C bond formation through an enamine intermediate.

  • Green Chemistry Route with Solid Acid Catalyst : An environmentally conscious modification that replaces corrosive liquid acids with a recyclable solid superacid catalyst.

Route 1: Traditional Synthesis via Cyanation

This classical route begins with the common starting material p-methylacetophenone and proceeds through several steps, including a key cyanation reaction to introduce the propionic acid side chain. While effective, this pathway's reliance on highly toxic reagents is a significant drawback in modern pharmaceutical manufacturing.

Experimental Protocol (Based on CN101412670B)

Step 1: Reduction of p-Methylacetophenone

  • In a reaction vessel, 6.7g (0.05 mol) of 4-methylacetophenone is dissolved in 30 ml of tetrahydrofuran (THF).

  • The solution is cooled in an ice-water bath, and 2.28g (0.06 mol) of potassium borohydride is added.

  • The reaction is maintained at 10°C for 5 hours. Upon completion, 30 ml of water is added.

  • The aqueous layer is extracted with THF, and the organic layers are combined and dried to yield the corresponding alcohol.

Step 2: Chlorination

  • The alcohol from the previous step is reacted with a chlorinating agent like thionyl chloride to produce 1-(1-chloroethyl)-4-methylbenzene.

Step 3: Cyanation

  • 30g (0.14 mol) of the chlorinated intermediate is mixed with 7.84g (0.16 mol) of sodium cyanide, 120 ml of toluene, 10 ml of water, and 1.2g of tetrabutylammonium bromide (phase transfer catalyst).

  • The mixture is heated to 100°C and reacted for 10 hours.[1]

  • After washing and solvent evaporation, the nitrile intermediate is obtained. Yield: 75%, HPLC Purity: 96%. [1]

Step 4: Hydrolysis

  • 14.5g (0.1 mol) of the nitrile intermediate is refluxed with 100g of 3N sodium hydroxide solution for 8 hours.[1]

  • The reaction mixture is acidified to pH 2-3 with hydrochloric acid and extracted with toluene to yield 2-(4-methylphenyl)propanoic acid. Yield: 91%, HPLC Purity: 98%. [1]

Subsequent Steps: The resulting intermediate undergoes radical bromination of the methyl group, followed by condensation with 2-ethoxycarbonyl cyclopentanone, decarboxylation, and final salt formation with sodium hydroxide to yield Loxoprofen sodium.

Logical Workflow

cluster_0 Traditional Cyanide Route A p-Methylacetophenone B 1-(4-methylphenyl)ethanol A->B Reduction (KBH4) C 1-(1-chloroethyl)-4-methylbenzene B->C Chlorination (SOCl2) D 2-(4-methylphenyl)propanenitrile C->D Cyanation (NaCN, TBAB) E 2-(4-methylphenyl)propanoic acid D->E Hydrolysis (NaOH, H+) F 2-(4-bromomethylphenyl)propanoic acid E->F Bromination (NBS, AIBN) G Loxoprofen Acid F->G Condensation & Decarboxylation H Loxoprofen Sodium G->H Salt Formation (NaOH)

Fig. 1: Traditional Loxoprofen synthesis using a cyanide reagent.

Route 2: Dieckmann Condensation Pathway

This alternative route avoids the use of cyanide by building the core structure differently. It employs a Dieckmann condensation of an adipic acid diester to form the cyclopentanone ring, which is then alkylated. This method is generally considered safer and more scalable.

Experimental Protocol (Based on CN1101802C and CN1294115A)

Step 1: Dieckmann Condensation

  • In a suitable reactor, add diethyl adipate and a strong base such as sodium metal or sodium ethoxide in a solvent like toluene.[2][3]

  • The reaction mixture is heated to facilitate the intramolecular condensation.

  • After completion, the reaction is quenched and neutralized to a pH of 5-6.

  • The product, 2-ethoxycarbonylcyclopentanone, is isolated after washing and drying. Yield: 65-70%. [3]

Step 2: Alkylation

  • 2-ethoxycarbonylcyclopentanone and 2-(4-bromomethylphenyl)propionic acid are reacted in the presence of sodium hydroxide and a solvent like N,N-dimethylformamide (DMF).[3]

  • The reaction is maintained at 50-55°C for 8-10 hours.[3]

Step 3: Hydrolysis and Decarboxylation

  • The alkylated intermediate is heated to 95-100°C in a mixture of glacial acetic acid and 25% sulfuric acid for 10-12 hours to induce both ester hydrolysis and decarboxylation.[2]

Step 4: Salt Formation

  • The resulting Loxoprofen acid is dissolved in 95% ethanol.

  • A sodium ethoxide solution is added dropwise while maintaining the temperature below 25°C.

  • The mixture is stirred for 2-3 hours, and the precipitated Loxoprofen sodium is collected by filtration.

Logical Workflow

cluster_1 Dieckmann Condensation Route A Diethyl Adipate B 2-Ethoxycarbonyl cyclopentanone A->B Dieckmann Condensation (Na / NaOEt) C Alkylated Intermediate B->C Alkylation (NaOH, DMF) D Loxoprofen Acid C->D Hydrolysis & Decarboxylation (H2SO4, HOAc) E Loxoprofen Sodium D->E Salt Formation (NaOEt) F 2-(4-bromomethylphenyl) propionic acid F->C

Fig. 2: Loxoprofen synthesis via Dieckmann condensation.

Route 3: Enamine Alkylation Pathway

This modern synthetic route offers a milder alternative to classical enolate alkylation by using an enamine intermediate. This approach often leads to higher yields, simpler reaction steps, and lower production costs.

Experimental Protocol (Based on CN109776300B)

Step 1: Enamine Formation

  • In a 250 mL three-neck flask, combine 16.8g (0.2 mol) of cyclopentanone, 52.3g (0.6 mol) of morpholine, 0.2g of p-toluenesulfonic acid, and 100 mL of toluene.

  • Heat the mixture to reflux (approx. 110°C) and remove the water generated using a Dean-Stark apparatus.

  • After 8 hours, distill the reaction solution to obtain N-(1-cyclopentenyl)morpholine. Yield: 89.3%.

Step 2: Esterification of Precursor

  • In a separate flask, add 46.6g (0.2 mol) of 2-(4-bromomethylphenyl)propionic acid to 100 mL of anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add 4.6g of 98% concentrated sulfuric acid.

  • Maintain the reaction for 6 hours, then neutralize with potassium carbonate and filter.

  • Evaporate the solvent to obtain methyl 2-(4-bromomethylphenyl)propionate. Yield: 92.2%.

Step 3: Enamine Alkylation and Hydrolysis

  • Dissolve 38.0g (0.148 mol) of the methyl ester in 50 mL of toluene.

  • In a 500 mL three-neck flask, add 80 mL of toluene and 27.3g (0.178 mol) of the enamine. Heat to reflux.

  • Slowly add the methyl ester solution over 2 hours and continue to reflux for 10 hours.

  • Cool the reaction mixture to room temperature and add 150 mL of 20% sodium hydroxide solution. Heat to 80°C and stir for 6 hours for hydrolysis.

  • Separate the aqueous phase, wash with toluene, and then acidify with concentrated hydrochloric acid to pH=2 to precipitate Loxoprofen acid. Yield: 77.2%. [4]

Step 4: Salt Formation

  • Dissolve the Loxoprofen acid in ethanol and add an ethanol solution of sodium hydroxide.

  • Stir, filter the precipitate, and dry to obtain Loxoprofen sodium. Yield: 90.3%. [4]

Logical Workflow

cluster_2 Enamine Alkylation Route A Cyclopentanone + Morpholine B N-(1-cyclopentenyl) morpholine A->B Condensation (p-TsOH) D Alkylated Intermediate B->D Alkylation (Toluene, Reflux) C Methyl 2-(4-bromomethyl phenyl)propionate C->D E Loxoprofen Acid D->E Hydrolysis (NaOH, H+) F Loxoprofen Sodium E->F Salt Formation (NaOH) cluster_3 Green Chemistry Route A 2-(4-methylphenyl) propionic acid B 2-(4-bromomethylphenyl) propionic acid A->B Radical Bromination (NBS, AIBN) C Methyl 2-(4-bromomethyl phenyl)propionate B->C Esterification (Methanol, Solid Superacid) D Loxoprofen Acid C->D Condensation & Decarboxylation E Loxoprofen Sodium D->E Salt Formation (NaOH)

References

A Comparative Analysis of the Biological Activity of 2-Phenylpropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Cyclooxygenase (COX) Inhibitory Activity of Common Profens

Derivatives of 2-phenylpropionic acid, commonly known as "profens," are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy. Their widespread use in managing pain, inflammation, and fever is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. This guide provides a comparative study of the biological activity of five prominent 2-phenylpropionic acid derivatives: Ibuprofen, Naproxen, Ketoprofen, Loxoprofen, and Flurbiprofen. The focus is on their differential inhibition of the two key COX isoforms, COX-1 and COX-2, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and workflows.

Quantitative Comparison of COX Inhibition

The therapeutic efficacy and side-effect profiles of 2-phenylpropionic acid derivatives are largely dictated by their relative inhibitory potency against COX-1 and COX-2. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater inhibition. The data presented in the following table summarizes the IC50 values for each derivative against both COX isoforms. It is important to note that IC50 values can vary depending on the specific experimental conditions.[1] The data below has been compiled from various sources to provide a comparative overview.

DrugChemical StructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Ibuprofen 2-(4-(2-methylpropyl)phenyl)propanoic acid12[2]80[2]0.15
Naproxen (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid~1.1 - 7.4~1.2 - 16.4~1
Ketoprofen (RS)-2-(3-benzoylphenyl)propanoic acid~0.0019 - 2.6~0.027 - 1.8~14
Loxoprofen (RS)-2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid6.5[3][4]13.5[3][4]0.48
Flurbiprofen (RS)-2-(2-fluorobiphenyl-4-yl)propanoic acid~0.3 - 0.7~1.7 - 4.2~5

Note: The selectivity ratio is calculated as IC50 (COX-1) / IC50 (COX-2). A ratio less than 1 suggests a preference for COX-1 inhibition, a ratio around 1 indicates non-selective inhibition, and a ratio greater than 1 suggests a preference for COX-2 inhibition. The IC50 values for Naproxen, Ketoprofen, and Flurbiprofen are presented as ranges due to variability across different studies.

Mechanism of Action: The Arachidonic Acid Signaling Pathway

The anti-inflammatory, analgesic, and antipyretic effects of 2-phenylpropionic acid derivatives stem from their interference with the arachidonic acid cascade.[5] These drugs act as competitive inhibitors of the COX enzymes, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5]

Arachidonic_Acid_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Thromboxanes Thromboxanes (TXA2) Prostaglandin_H2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Mucosa Protection, Platelet Aggregation Thromboxanes->Gastric_Protection NSAIDs 2-Phenylpropionic Acid Derivatives (NSAIDs) NSAIDs->COX1 NSAIDs->COX2

Caption: The Arachidonic Acid Signaling Pathway and the inhibitory action of 2-phenylpropionic acid derivatives.

Experimental Protocols

The determination of the COX inhibitory activity of 2-phenylpropionic acid derivatives is a critical step in their preclinical evaluation. A commonly employed method is the in vitro cyclooxygenase (COX) inhibition assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric Method)

This assay measures the peroxidase activity of COX-1 and COX-2, which is the second step in the conversion of arachidonic acid to prostaglandins. The assay is based on the fluorometric detection of a probe that is oxidized by the peroxidase activity of the COX enzyme.

Materials:

  • COX Assay Buffer: Typically Tris-HCl buffer, pH 8.0.

  • COX Cofactor: Hematin.

  • Fluorometric Probe: A suitable probe such as Amplex Red.

  • Substrate: Arachidonic acid.

  • Enzymes: Purified ovine or human recombinant COX-1 and COX-2.

  • Test Compounds: 2-phenylpropionic acid derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Positive Controls: A selective COX-1 inhibitor (e.g., SC-560) and a selective COX-2 inhibitor (e.g., Celecoxib).

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Reagent Preparation: Prepare working solutions of the assay buffer, cofactor, fluorometric probe, and enzymes. Prepare serial dilutions of the test compounds and positive controls.

  • Reaction Mixture Preparation: In the wells of the 96-well plate, add the COX assay buffer, cofactor, and fluorometric probe.

  • Enzyme Addition: Add the purified COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Incubation: Add the different concentrations of the test compounds, positive controls, or vehicle (solvent control) to the wells. Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 587 nm).

  • Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Experimental Workflow

The overall process of evaluating the biological activity of 2-phenylpropionic acid derivatives involves a series of steps, from initial screening to more detailed characterization.

Experimental_Workflow Start Start: Compound Library of 2-Phenylpropionic Acid Derivatives Primary_Screening Primary Screening: In Vitro COX-1/COX-2 Inhibition Assays (e.g., Fluorometric, Colorimetric, ELISA) Start->Primary_Screening Hit_Identification Hit Identification: Determine IC50 Values and Selectivity Ratios Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays: - Cell-based Assays (e.g., PGE2 production) - Enzyme Kinetics (Ki determination) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) Studies Secondary_Assays->Lead_Optimization Lead_Optimization->Primary_Screening Iterative Design In_Vivo_Studies In Vivo Efficacy and Safety Studies: (e.g., Animal models of inflammation and pain, Gastrointestinal toxicity assessment) Lead_Optimization->In_Vivo_Studies Candidate_Selection Candidate Drug Selection In_Vivo_Studies->Candidate_Selection

Caption: A general experimental workflow for the screening and evaluation of 2-phenylpropionic acid derivatives.

References

A Comparative Guide to the Purity Validation of 2-[4-(bromomethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is paramount to ensure the safety and efficacy of the final drug product. One such crucial intermediate is 2-[4-(bromomethyl)phenyl]propanoic acid, a key building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Loxoprofen. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized this compound, including a comparison with a common alternative, 2-[4-(chloromethyl)phenyl]propanoic acid.

Comparison with Alternatives

While this compound is a widely used reagent, 2-[4-(chloromethyl)phenyl]propanoic acid presents a viable alternative. The choice between these two intermediates often depends on the specific reaction conditions, desired reactivity, and cost-effectiveness. The bromo- derivative is generally more reactive than its chloro- counterpart, which can be advantageous for certain nucleophilic substitution reactions. However, this increased reactivity can also lead to a higher propensity for side reactions and degradation, making purity validation even more critical.

Potential Impurities

The most common route for synthesizing this compound involves the radical bromination of 2-(4-methylphenyl)propanoic acid using reagents like N-bromosuccinimide (NBS). This process can lead to several impurities:

  • Unreacted Starting Material: 2-(4-methylphenyl)propanoic acid.

  • Di-brominated Byproduct: 2-[4-(dibromomethyl)phenyl]propanoic acid.

  • Isomeric Byproducts: Bromination at other positions on the aromatic ring, although less common with benzylic bromination.

  • Hydrolyzed Product: 2-[4-(hydroxymethyl)phenyl]propanoic acid, which can form if water is present.

A thorough purity analysis must be able to separate and quantify these potential contaminants.

Data Presentation: Comparative Analysis

The following table summarizes the key analytical data for this compound and its common alternative, alongside a potential primary impurity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (ppm, in CDCl₃)Key ¹³C NMR Signals (ppm, in CDCl₃)Expected Mass Spectrum m/z (EI)
This compound C₁₀H₁₁BrO₂243.10~7.3 (d, 2H), ~7.2 (d, 2H), ~4.5 (s, 2H), ~3.7 (q, 1H), ~1.5 (d, 3H)~179, ~141, ~137, ~129, ~128, ~45, ~33, ~18242/244 (M⁺), 163 (M⁺ - Br), 117
2-[4-(chloromethyl)phenyl]propanoic acid C₁₀H₁₁ClO₂198.64~7.3 (d, 2H), ~7.2 (d, 2H), ~4.6 (s, 2H), ~3.7 (q, 1H), ~1.5 (d, 3H)~179, ~140, ~136, ~129, ~128, ~45, ~45, ~18198/200 (M⁺), 163 (M⁺ - Cl), 117
2-(4-methylphenyl)propanoic acid C₁₀H₁₂O₂164.20~7.1 (d, 2H), ~7.0 (d, 2H), ~3.6 (q, 1H), ~2.3 (s, 3H), ~1.4 (d, 3H)~180, ~138, ~136, ~129, ~128, ~45, ~21, ~18164 (M⁺), 119 (M⁺ - COOH)

Experimental Protocols

Accurate purity determination relies on robust and well-defined analytical methods. Below are detailed protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 5 seconds to ensure full relaxation of all protons.

    • Spectral Width: 0-12 ppm.

  • Analysis: Integrate the signals corresponding to the benzylic protons (-CH₂Br or -CH₂Cl) and compare this to the integration of a known internal standard or to the other protons in the molecule to determine purity. The presence of signals corresponding to the starting material (e.g., a singlet around 2.3 ppm for the methyl group) or byproducts should be carefully quantified.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of CDCl₃.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 512-1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

  • Analysis: The number of signals should correspond to the number of unique carbon atoms in the molecule. The presence of additional signals may indicate impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for separating and quantifying impurities.

RP-HPLC Protocol:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

    • Gradient: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound and any impurities.

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

  • Instrument: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS).

  • Ionization Energy: 70 eV.

  • Mass Range: 50-300 m/z.

  • Sample Introduction: If using GC-MS, a suitable temperature program for the GC oven should be developed to separate the components before they enter the mass spectrometer.

  • Analysis: The mass spectrum should show the molecular ion peak (M⁺) with a characteristic isotopic pattern for bromine (M⁺ and M+2 peaks in a ~1:1 ratio) or chlorine (M⁺ and M+2 peaks in a ~3:1 ratio). Fragmentation patterns can help to confirm the structure and identify impurities. For this compound, key fragments would include the loss of the bromine atom (M⁺ - Br) and cleavage of the carboxylic acid group.

Mandatory Visualization

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_data Data Evaluation cluster_decision Decision Synthesized_Compound Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR HPLC HPLC (Reverse Phase) Synthesized_Compound->HPLC MS Mass Spectrometry (EI-MS) Synthesized_Compound->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Impurity_Identification Impurity Identification & Quantification HPLC->Impurity_Identification MS->Structure_Confirmation MS->Impurity_Identification Purity_Acceptable Purity ≥ 98% Structure_Confirmation->Purity_Acceptable Impurity_Identification->Purity_Acceptable Further_Purification Further Purification Required Impurity_Identification->Further_Purification

The Dynamic Duo: A Guide to Cross-Referencing NMR and MS Data for Unambiguous Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

In the world of chemical and pharmaceutical research, the precise determination of a molecule's three-dimensional structure is paramount. Two analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), stand as cornerstones in this endeavor. While each provides a wealth of information, their true power is unleashed when their complementary data are cross-referenced. This guide offers an objective comparison of their roles, supported by experimental data, to aid researchers, scientists, and drug development professionals in leveraging their synergy for confident structural elucidation.

At a Glance: NMR vs. MS in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, yet distinct, analytical techniques for characterizing and quantifying compounds.[1][2] Together, they offer a formidable approach to material characterization.[3]

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Detailed atomic connectivity (2D structure), stereochemistry, and 3D conformation.[4]Molecular weight, elemental composition, and fragmentation patterns.[4]
Strengths Unparalleled for determining the precise arrangement of atoms and distinguishing between isomers. Non-destructive and highly quantitative.Exceptional sensitivity, capable of detecting trace amounts of compounds. Provides the molecular formula with high accuracy.
Limitations Relatively low sensitivity, requiring more sample than MS.Provides limited information on the specific arrangement of atoms and cannot distinguish between many isomers.
Typical Use Cases De novo structure determination, conformational analysis, and quantitative analysis (qNMR).[3]Molecular formula determination, identification of known compounds by library matching, and analysis of complex mixtures.[4]

A Synergistic Workflow for Structural Elucidation

The most robust approach to structural elucidation involves a systematic integration of data from both NMR and MS. This workflow ensures that the molecular formula provided by MS is correctly assembled into the intricate atomic framework revealed by NMR.

Structural Elucidation Workflow cluster_0 Mass Spectrometry cluster_1 NMR Spectroscopy cluster_2 Data Integration and Structure Verification MS High-Resolution MS (HR-MS) Provides accurate mass and isotopic pattern Formula Molecular Formula Determination e.g., C₁₂H₁₅NO₄ MS->Formula Data Analysis Integration Cross-Referencing NMR and MS Data Does the connectivity from NMR match the molecular formula from MS? Formula->Integration Input NMR_1D 1D NMR (¹H, ¹³C) Identifies functional groups and proton/carbon environments NMR_2D 2D NMR (COSY, HSQC, HMBC) Establishes atomic connectivity NMR_1D->NMR_2D Further Investigation NMR_2D->Integration Input Proposed_Structure Proposed Structure Integration->Proposed_Structure Verification Structure Verification Does the proposed structure's predicted MS fragmentation and NMR shifts match the experimental data? Proposed_Structure->Verification Verification->Integration Revise Final_Structure Final Elucidated Structure Verification->Final_Structure

A logical workflow for integrating MS and NMR data.

Case Study: Structural Elucidation of a Novel Natural Product

To illustrate the power of this combined approach, let's examine the structural elucidation of a hypothetical novel natural product, "Compound X," isolated from a plant extract.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provided the initial, crucial piece of the puzzle: the molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for Compound X

IonCalculated m/zMeasured m/zMass Error (ppm)Proposed Molecular Formula
[M+H]⁺388.1442388.1439-0.8C₂₁H₂₁NO₆
[M+Na]⁺410.1261410.1258-0.7C₂₁H₂₀NNaO₆

Tandem MS (MS/MS) experiments on the [M+H]⁺ ion revealed key fragments, offering clues about the substructures present.

Table 2: Key MS/MS Fragmentation Data for Compound X

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Putative Substructure Lost
388.1439329.123159.0208C₂H₃O₂ (acetyl group)
388.1439205.0863183.0576C₁₀H₇O₃
329.1231147.0441182.0790C₁₀H₈O₃
Nuclear Magnetic Resonance Data

With the molecular formula in hand, a suite of NMR experiments were conducted to piece together the atomic connectivity.

Table 3: ¹H and ¹³C NMR Data for Compound X (in CDCl₃)

PositionδC (ppm)δH (ppm, multiplicity, J in Hz)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
1168.5---
2102.36.25 (s, 1H)C-1, C-3, C-4, C-9-
3160.1---
498.96.45 (d, 2.2)C-2, C-5, C-9, C-10H-5
5162.36.30 (d, 2.2)C-4, C-6, C-9H-4
6108.2---
7155.4---
8112.86.90 (s, 1H)C-6, C-7, C-9, C-10-
9157.2---
10110.5---
1'129.8---
2'128.57.35 (m, 2H)C-1', C-3', C-4'H-3'
3'128.97.45 (m, 2H)C-1', C-2', C-4'H-2', H-4'
4'130.27.40 (m, 1H)C-2', C-3'H-3'
1''52.44.95 (d, 7.5)C-2'', C-3''H-2''
2''70.13.55 (m, 1H)C-1'', C-3''H-1'', H-3''
3''25.81.25 (d, 6.5)C-1'', C-2''H-2''
OMe55.83.85 (s, 3H)C-7-
N-Ac170.2, 23.12.15 (s, 3H)C=O-

By cross-referencing these data, the structure of Compound X was confidently determined. The MS data provided the elemental composition, while the NMR data, particularly the long-range HMBC correlations, allowed for the unambiguous connection of the different structural fragments, such as the phenyl group, the heterocyclic core, and the amino acid moiety, which were suggested by the MS/MS fragmentation.

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable structural elucidation.

Sample Preparation
  • NMR Spectroscopy : For a small molecule with a molecular weight of ~400 Da, a concentration of 10 to 20 mg/mL in 0.5 to 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is typical for acquiring both ¹H and ¹³C spectra. The sample should be free of particulate matter and paramagnetic impurities.

  • Mass Spectrometry : Samples for LC-MS are typically prepared at a much lower concentration, often in the µg/mL to ng/mL range, dissolved in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile or methanol.

NMR Data Acquisition

A standard suite of NMR experiments for structural elucidation includes:

  • ¹H NMR : Provides information on the chemical environment, number, and connectivity of protons.

  • ¹³C NMR : Shows the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃ via DEPT experiments).

  • COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons to the carbons they are directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting molecular fragments.

Mass Spectrometry Data Acquisition
  • Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used for the analysis of polar small molecules.

  • Data Acquisition : Data is typically acquired in both positive and negative ion modes over a mass range of m/z 50–1200. For MS/MS, the molecular ion of interest is selected and fragmented using collision-induced dissociation (CID) with a ramped collision energy (e.g., 15-35 V) to generate a rich fragmentation spectrum.[1]

The Logic of Data Integration

The process of combining NMR and MS data can be visualized as a logical flow where each piece of information constrains the possible structures.

Data Integration Logic start Start with Unknown Compound ms_data High-Resolution MS Molecular Formula Degree of Unsaturation start->ms_data nmr_1d 1D NMR (¹H, ¹³C, DEPT) Functional Groups Number of Protons/Carbons Carbon Types (CH, CH₂, CH₃) start->nmr_1d build_fragments Assemble Structural Fragments ms_data:f1->build_fragments nmr_2d 2D NMR (COSY, HSQC, HMBC) H-H Connectivity (COSY) C-H Direct Bonds (HSQC) Long-Range C-H Connectivity (HMBC) nmr_1d->nmr_2d nmr_1d:f0->build_fragments nmr_2d:f0->build_fragments connect_fragments Connect Fragments using HMBC nmr_2d:f2->connect_fragments build_fragments->connect_fragments propose_structures Propose Candidate Structures connect_fragments->propose_structures verify_structure {Verify with all Data | {Is the structure consistent with the molecular formula, all NMR correlations, and MS fragmentation?}} propose_structures->verify_structure verify_structure->propose_structures No, Re-evaluate final_structure Final Structure verify_structure->final_structure Yes

References

Safety Operating Guide

Personal protective equipment for handling 2-[4-(Bromomethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of 2-[4-(Bromomethyl)phenyl]propanoic acid (CAS No. 111128-12-2). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Immediate Precautions

This compound is a hazardous substance that requires careful handling.[1][2] Key hazards include:

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe skin burns.[1][2][3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation and potential for severe eye damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

Immediate precautionary statements include avoiding contact with skin and eyes, preventing inhalation of dust, and ensuring use in a well-ventilated area.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with compatible chemical-resistant gloves. Recommended materials include Viton/Butyl, Butyl, or Nitrile rubber.[5][6]Provides robust protection against skin contact, irritation, and burns. Butyl and Viton offer superior resistance to aromatic and halogenated hydrocarbons.[5][6]
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles, preventing severe eye damage.[1][2]
Protective Clothing A long-sleeved, impermeable lab coat or a chemical-resistant suit.[1][2]Prevents contact with skin and contamination of personal clothing.
Respiratory Protection A NIOSH-approved air-purifying respirator with a particulate filter (FFP2 or FFP3).[7]Necessary when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[7]

Operational Plan: Step-by-Step Handling Protocol

Follow this detailed protocol to ensure the safe handling of this compound from receipt to disposal.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare & Verify Fume Hood prep_ppe->prep_workspace prep_waste Prepare Labeled Waste Containers prep_workspace->prep_waste handling_weigh Weigh Compound in Fume Hood prep_waste->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction Under Inert Atmosphere (if required) handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_dispose_solid cleanup_doff_ppe Doff PPE Correctly cleanup_dispose_liquid->cleanup_doff_ppe cleanup_dispose_solid->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash disposal_store Store Waste in Designated Area cleanup_wash->disposal_store disposal_pickup Arrange for Hazardous Waste Pickup disposal_store->disposal_pickup

Caption: Safe handling workflow for this compound.

Detailed Methodologies:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.[2]

    • Put on all required PPE as specified in the table above.

    • Ensure the chemical fume hood is operational and the workspace is clean and uncluttered.

    • Prepare clearly labeled, dedicated waste containers for halogenated organic waste (solid and liquid).[1][4][8][9]

  • Handling and Experimentation:

    • Conduct all manipulations, including weighing and transferring, of the solid compound within a certified chemical fume hood to minimize inhalation risk.

    • Use caution to avoid generating dust.

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[1]

  • Cleanup and Decontamination:

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Carefully remove PPE, avoiding contact with contaminated outer surfaces.

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound must be treated as hazardous waste. It is imperative to segregate halogenated organic waste from non-halogenated waste streams.[1][4][8][9] Mixing these waste types can lead to the formation of highly toxic byproducts during disposal and significantly increases disposal costs.[9]

  • Liquid Waste: Collect all liquid waste containing the compound in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[1][4][8][9]

  • Solid Waste: All contaminated solid materials, including gloves, filter paper, and absorbent pads, must be collected in a separate, sealed, and labeled "Solid Halogenated Organic Waste" container.[2]

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Emergency Procedures: Spills and Exposure

Spill Response

spill Spill Occurs assess Assess Spill Size spill->assess minor_spill Minor Spill assess->minor_spill Small & Contained major_spill Major Spill assess->major_spill Large or Uncontrolled don_ppe Ensure Full PPE is Worn minor_spill->don_ppe evacuate Evacuate Area & Alert Others major_spill->evacuate call_emergency Call Emergency Response evacuate->call_emergency contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Waste into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate

Caption: Logic diagram for responding to a chemical spill.

  • Minor Spills: For small, contained spills, wear appropriate PPE, cover the spill with an inert absorbent material (such as sand or vermiculite), and carefully sweep it into a labeled hazardous waste container.[2] Decontaminate the area with soap and water.[2]

  • Major Spills: In the event of a large or uncontrolled spill, evacuate the laboratory immediately and alert others in the vicinity.[2] Contact your institution's emergency response team. Do not attempt to clean up a large spill unless you are trained and equipped to do so.[2]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Bromomethyl)phenyl]propanoic acid
Reactant of Route 2
2-[4-(Bromomethyl)phenyl]propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.